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[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride Documentation Hub

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  • Product: [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride
  • CAS: 2247102-31-2

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride

Target Audience: Medicinal Chemists, Radiopharmaceutical Scientists, and Preclinical Drug Development Professionals. Executive Summary In modern medicinal chemistry and radiopharmaceutical development, the strategic inco...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Radiopharmaceutical Scientists, and Preclinical Drug Development Professionals.

Executive Summary

In modern medicinal chemistry and radiopharmaceutical development, the strategic incorporation of fluorine-containing motifs is a cornerstone for optimizing pharmacokinetic profiles and enabling molecular imaging. [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (CAS: 2247102-31-2) is a highly specialized, bifunctional building block. It features a versatile hydroxymethyl synthetic handle at the C2 position and a metabolically stable 2-fluoroethoxy ether at the C5 position of a pyridine core.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, handling protocols, and its critical role as a precursor or "cold" (stable 19 F) reference standard in the development of Positron Emission Tomography (PET) radiotracers and novel pharmacophores.

Physicochemical Profiling & Structural Elucidation

The physical properties of this compound dictate its handling and storage. The formulation of this building block as a hydrochloride salt is a deliberate chemical choice: free-base electron-rich pyridines (like those bearing alkoxy groups) are susceptible to atmospheric oxidation, forming N-oxides over time. Protonation of the pyridine nitrogen lowers the energy of the highest occupied molecular orbital (HOMO), drastically improving shelf-life and aqueous solubility.

Quantitative Data Summary
PropertyValue / Description
Chemical Name [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride
CAS Number 2247102-31-2 [1]
Molecular Formula C 8​ H 10​ FNO 2​ · HCl (or C 8​ H 11​ ClFNO 2​ )
Molecular Weight 207.63 g/mol [1]
Physical State Solid (typically off-white to pale yellow powder)
Solubility High in H 2​ O, Methanol, DMSO; Low in non-polar organics (Hexane, Ether)
pKa (Predicted) ~4.5 - 5.2 (Pyridine conjugate acid)
Storage Conditions Desiccated, 2–8°C, protected from light and moisture

Mechanistic Role in Drug Design & PET Imaging

The 2-Fluoroethoxy Motif

The 2-fluoroethoxy group (-OCH 2​ CH 2​ F) is a privileged structure in drug design. It acts as a bioisostere for methoxy or ethoxy groups, but the strong electron-withdrawing nature of fluorine reduces the electron density of the adjacent oxygen, often protecting the ether linkage from rapid cytochrome P450-mediated oxidative O-dealkylation.

Furthermore, in radiochemistry, this motif is heavily utilized. The 18 F-labeled fluoroethoxy group is a standard radiolabeling strategy for PET tracers targeting the central nervous system (CNS), such as in the development of FAAH inhibitors (e.g., PF-9811) [2] and ion channel modulators [3]. The compound discussed here serves as the essential 19 F "cold" reference standard required to validate the HPLC retention times and in vitro binding affinities of the hot 18 F radiotracers.

The Hydroxymethyl Handle

The -CH 2​ OH group at the 2-position provides a reliable anchor for late-stage functionalization. It can be readily converted into a potent electrophile (via halogenation or sulfonylation) to undergo S N​ 2 reactions with amines, thiols, or phenols on a target pharmacophore.

Synthetic Workflows & Methodologies

The synthesis of this building block requires careful reagent selection to prevent the premature cleavage or hydrodefluorination of the sensitive fluoroethoxy moiety.

Synthesis A 5-Hydroxypyridine- 2-carboxylic acid B Alkylation (1-Bromo-2-fluoroethane, K2CO3) A->B C 5-(2-Fluoroethoxy)pyridine- 2-carboxylic acid B->C D Reduction (BH3-THF or NaBH4/I2) C->D E [5-(2-Fluoroethoxy)pyridin- 2-yl]methanol (Free Base) D->E F Salt Formation (HCl in Dioxane/Ether) E->F G [5-(2-Fluoroethoxy)pyridin- 2-yl]methanol hydrochloride F->G

Caption: Synthetic pathway for[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride.

Expert Insight on Causality:

In the reduction step (Node D to E), harsh reducing agents like Lithium Aluminum Hydride (LiAlH 4​ ) should be avoided, as they can induce hydrodefluorination (reducing the C-F bond to C-H). Instead, Borane-THF (BH 3​ ·THF) or a mild NaBH 4​ /I 2​ system is utilized to selectively reduce the carboxylic acid to the alcohol while preserving the aliphatic fluorine.

Experimental Protocols

To ensure self-validating and reproducible results, the following protocols outline the activation of the building block for medicinal chemistry applications.

Protocol 1: Free-Basing and Activation to Chloromethyl Intermediate

Because the compound is supplied as an HCl salt, it must be neutralized prior to nucleophilic activation.

Step-by-Step Methodology:

  • Solubilization & Neutralization: Suspend 1.0 eq of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere. Add 2.5 eq of N,N-Diisopropylethylamine (DIPEA). The solution will become clear as the free base is generated.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath.

  • Activation: Dropwise, add 1.2 eq of Thionyl Chloride (SOCl 2​ ) or Methanesulfonyl Chloride (MsCl). Causality note: SOCl 2​ directly yields the chloromethyl derivative, which is highly reactive but stable enough for isolation, whereas MsCl yields a mesylate that must be used immediately.

  • Reaction Monitoring: Stir for 2 hours at room temperature. Monitor completion via TLC (Eluent: 1:1 EtOAc/Hexane) or LC-MS.

  • Quenching & Extraction: Quench carefully with saturated aqueous NaHCO 3​ . Extract three times with DCM. Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Application A [5-(2-Fluoroethoxy)pyridin- 2-yl]methanol HCl B Neutralization & Activation (SOCl2 / DIPEA, 0°C to RT) A->B C 2-(Chloromethyl)-5- (2-fluoroethoxy)pyridine B->C D Nucleophilic Substitution (Target Amine/Phenol, K2CO3) C->D E Target Pharmacophore / PET Cold Reference Standard D->E

Caption: Functionalization workflow of the hydroxymethyl handle for drug synthesis.

Protocol 2: Nucleophilic Coupling (S N​ 2)
  • Preparation: Dissolve the crude 2-(chloromethyl)-5-(2-fluoroethoxy)pyridine (1.2 eq) in anhydrous Acetonitrile (MeCN) or DMF.

  • Coupling: Add the target nucleophile (e.g., a secondary amine pharmacophore, 1.0 eq) and anhydrous K 2​ CO 3​ (3.0 eq).

  • Heating: Heat the mixture to 60°C for 4–12 hours.

  • Validation: Confirm product formation via LC-MS (looking for the M+H peak of the coupled product). The presence of the intact fluoroethoxy group can be orthogonally verified using 19 F NMR (expecting a characteristic multiplet around -220 to -225 ppm, depending on the solvent).

References

  • National Center for Biotechnology Information (NCBI). "4-(3-((5-(2-[18F]Fluoroethoxy)pyridine-2-yl)oxy)benzylidene)-N-(pyridazin-3-yl)piperidine-1-carboxamide." Molecular Imaging and Contrast Agent Database (MICAD). Available at:[Link]

  • RSC Advances. "Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo." Royal Society of Chemistry. Available at:[Link]

Exploratory

Mass Spectrometry Fragmentation Pattern of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol: A Mechanistic and Methodological Guide

Executive Summary[5-(2-Fluoroethoxy)pyridin-2-yl]methanol (C₈H₁₀FNO₂) is a highly functionalized pyridine derivative frequently encountered as an intermediate or fragment in the development of radiopharmaceuticals and ag...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary[5-(2-Fluoroethoxy)pyridin-2-yl]methanol (C₈H₁₀FNO₂) is a highly functionalized pyridine derivative frequently encountered as an intermediate or fragment in the development of radiopharmaceuticals and agrochemicals. For analytical scientists, elucidating its tandem mass spectrometry (MS/MS) behavior is critical for accurate pharmacokinetic tracking and impurity profiling. This whitepaper provides an authoritative, in-depth analysis of its gas-phase dissociation mechanisms under Electrospray Ionization (ESI), detailing the kinetic competition between hydroxymethyl dehydration and fluoroethoxy elimination, supported by a self-validating analytical protocol.

Structural Profiling and Ionization Dynamics

The gas-phase behavior of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol is dictated by the electronic interplay of its three core moieties:

  • The Pyridine Ring: Acts as the primary protonation sink due to its high gas-phase basicity.

  • The 2-Hydroxymethyl Group: Highly susceptible to dehydration via proton mobilization.

  • The 5-Fluoroethoxy Group: Prone to charge-remote eliminations.

Under positive Electrospray Ionization (ESI+), the molecule readily accepts a proton at the basic pyridine nitrogen. This yields a highly stable [M+H]⁺ precursor ion at m/z 172.0774 (Exact Mass: 171.0696 Da). The localization of the charge on the pyridine nitrogen serves as the thermodynamic starting point for all subsequent Collision-Induced Dissociation (CID) events.

Mechanistic Elucidation of CID Pathways

When subjected to CID, the [M+H]⁺ precursor undergoes specific, predictable fragmentation cascades. As an application scientist, it is crucial to understand why these bonds break, rather than merely memorizing the m/z values.

Pathway A: Kinetically Driven Dehydration (m/z 154.07)

At low collision energies (10–20 eV), the dominant fragmentation event is the neutral loss of water (-18.01 Da).

  • Mechanism: The proton initially localized on the pyridine nitrogen migrates to the hydroxyl oxygen of the 2-hydroxymethyl group. This induces the heterolytic cleavage of the C-O bond, expelling H₂O.

  • Causality: The resulting product ion at m/z 154.0668 is highly favored because it forms a resonance-stabilized 2-methylene-1,2-dihydropyridinium cation. This facile dehydration is a 1[1].

Pathway B: Fluoroethoxy Cleavage (m/z 152.07 and m/z 126.06)

As collision energy increases, the 5-fluoroethoxy chain begins to fragment through two competing sub-pathways, a pattern consistent with 2[2]:

  • Loss of Hydrogen Fluoride (-20.01 Da): Elimination of HF yields a vinyloxy-pyridinium species at m/z 152.0712.

  • Maccoll-Type Elimination (-46.02 Da): A charge-remote, six-membered cyclic transition state leads to the expulsion of neutral fluoroethene (CH₂=CHF). This leaves a stable 5-hydroxy-2-(hydroxymethyl)pyridinium ion at m/z 126.0555. The loss of the intact fluoroethyl group is a 3[3][4].

Pathway C: Sequential Deep Fragmentation (m/z 108.04)

At elevated collision energies (>30 eV), primary fragments undergo secondary dissociation. The dehydrated ion (m/z 154.07) subsequently loses fluoroethene to yield a terminal 5-hydroxy-2-methylenepyridinium cation at m/z 108.0449.

MS_Fragmentation Precursor [M+H]+ m/z 172.08 Ion154 [M+H-H2O]+ m/z 154.07 Precursor->Ion154 - H2O (-18 Da) Ion152 [M+H-HF]+ m/z 152.07 Precursor->Ion152 - HF (-20 Da) Ion126 [M+H-C2H3F]+ m/z 126.06 Precursor->Ion126 - CH2=CHF (-46 Da) Ion134 [M+H-H2O-HF]+ m/z 134.06 Ion154->Ion134 - HF (-20 Da) Ion108 [M+H-H2O-C2H3F]+ m/z 108.04 Ion154->Ion108 - CH2=CHF (-46 Da) Ion126->Ion108 - H2O (-18 Da)

Proposed ESI-MS/MS fragmentation pathways for[5-(2-Fluoroethoxy)pyridin-2-yl]methanol.

Quantitative Fragmentation Data

To facilitate method development (e.g., Multiple Reaction Monitoring transitions), the theoretical exact masses and expected relative abundances are summarized below.

Fragment AssignmentNeutral LossMolecular FormulaExact Mass (m/z)Optimal CE (eV)Expected Abundance
Precursor None[C₈H₁₁FNO₂]⁺172.07740-
Product A1 - H₂O[C₈H₉FNO]⁺154.066815High (Base Peak)
Product B1 - HF[C₈H₁₀NO₂]⁺152.071220Low
Product B2 - C₂H₃F[C₆H₈NO₂]⁺126.055525Medium
Product C1 - H₂O, - HF[C₈H₈NO]⁺134.060630Low
Product C2 - H₂O, - C₂H₃F[C₆H₆NO]⁺108.044935High

Self-Validating LC-MS/MS Methodology

A robust analytical protocol must be self-validating. The following methodology is designed to inherently prove that the observed fragments originate from the intact precursor, eliminating false positives caused by in-source fragmentation or co-eluting isobaric impurities.

Step 1: Chromatographic Isolation (Orthogonal Validation)
  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Causality: Formic acid drops the mobile phase pH below the pKa of the pyridine ring (~5.2), ensuring >99% protonation prior to the ESI source. Furthermore, if the sample contains degraded analyte (e.g., pre-dehydrated impurity at m/z 154), the C18 column will chromatographically separate the intact polar precursor from the less polar dehydrated impurity. This proves that any m/z 154 signal detected at the precursor's retention time is strictly generated within the collision cell.

Step 2: Energy-Resolved Mass Spectrometry (ERMS)

Instead of relying on a single, static Collision Energy (CE), perform a CE ramp.

  • Isolate m/z 172.08 in Q1.

  • Ramp the CE in Q2 from 10 eV to 50 eV in 5 eV increments.

  • Monitor the abundance of all product ions in Q3.

  • Causality: Plotting a breakdown curve (Relative Abundance vs. CE) serves as an internal validation mechanism. You will observe the precursor (m/z 172.08) deplete rapidly. The primary fragment (m/z 154.07) will spike at ~15 eV and then decline, while the secondary fragment (m/z 108.04) will rise continuously at >30 eV. This kinetic relationship mathematically proves the sequential pathway (m/z 172 → 154 → 108) without requiring synthesized isotopic standards for every fragment.

References

  • Tandem Mass Spectrometry as an Independent Method for Corroborating Fluorine-18 Radioactivity Measurements in Positron Emission Tomography. ACS Publications. URL:[Link]

  • Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. URL:[Link]

  • Proposed fragmentation patterns of FEONM based on MS/MS data. ResearchGate. URL:[Link]

Sources

Foundational

Technical Whitepaper: Chemical Profiling and Application of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol Hydrochloride

Executive Summary In advanced medicinal chemistry and radiopharmaceutical development, fluorinated pyridine derivatives serve as critical structural scaffolds. This whitepaper provides an in-depth technical analysis of [...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced medicinal chemistry and radiopharmaceutical development, fluorinated pyridine derivatives serve as critical structural scaffolds. This whitepaper provides an in-depth technical analysis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride , focusing on its CAS registry identification, physicochemical properties, and its specialized role as a precursor in the synthesis of xCT transporter-targeted Positron Emission Tomography (PET) imaging agents.

Chemical Identity and Registry Data

The accurate identification of chemical precursors is paramount in reproducible drug development. A common point of failure in procurement and synthesis planning is the conflation of a compound's free base form with its salt forms. For this scaffold, the free base is registered under CAS 1301168-03-5[1]. However, due to the oxidative susceptibility of the pyridine nitrogen and the hygroscopic nature of the free alcohol, the compound is predominantly synthesized, stored, and commercially distributed as the highly stable hydrochloride salt, registered under CAS 2247102-31-2[2],[3].

PropertyValue
Chemical Name [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride
CAS Registry Number (HCl Salt) 2247102-31-2
CAS Registry Number (Free Base) 1301168-03-5
Molecular Formula (HCl Salt) C8H11ClFNO2
Molecular Weight (HCl Salt) 207.63 g/mol
Molecular Formula (Free Base) C8H10FNO2
Molecular Weight (Free Base) 171.17 g/mol

Mechanistic Rationale in Drug Design

The architectural choice of the 5-(2-Fluoroethoxy)pyridin-2-yl motif is highly deliberate in modern drug design, driven by two primary factors:

  • Metabolic Stability & Bioisosterism: The substitution of a standard alkyl ether with a 2-fluoroethoxy group significantly alters the electronic distribution of the pyridine ring. The highly electronegative fluorine atom exerts a strong inductive effect (-I), which decreases the basicity of the pyridine nitrogen. This modulates the molecule's overall pKa, improving its pharmacokinetic profile and enhancing passive membrane permeability (e.g., crossing the blood-brain barrier).

  • Targeting the xCT Transporter in Oncology: The primary advanced application of this intermediate is in the synthesis of radiolabeled amino acids. According to patent WO2012150220A1, this specific compound is utilized as a building block to synthesize analogues of L-glutamate that target the xCT (cystine/glutamate antiporter) system[4]. The xCT transporter is heavily upregulated in various malignancies to manage oxidative stress, making it a prime target for oncology diagnostics[4]. The cold (19F) derivative synthesized from this precursor serves as the essential reference standard for validating the synthesis of the hot (18F) radiotracer used in PET imaging[4].

Experimental Workflow: Synthesis of xCT-Targeted Glutamate Analogues

The following protocol details the conversion of the stable hydrochloride salt into a reactive electrophile, followed by coupling to an amino acid scaffold. Every step is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Free-Basing and Extraction
  • Procedure: Suspend [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (1.0 eq) in dichloromethane (DCM). Slowly add saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract the organic layer and dry over anhydrous Na2SO4.

  • Causality: The HCl salt is excellent for shelf stability but will severely inhibit downstream halogenation. Neutralization liberates the free base (CAS 1301168-03-5)[1], making the hydroxyl group available for activation while ensuring the pyridine nitrogen does not sequester the halogenating agent.

  • Self-Validation: Phase separation must be distinct. Complete extraction is verified by spotting the aqueous layer on a TLC plate (UV active at 254 nm); the absence of a UV-active spot confirms total transfer to the organic phase.

Step 2: Halogenation (Activation of the Hydroxyl Group)
  • Procedure: Cool the DCM solution containing the free base to 0°C. Dropwise add thionyl chloride (SOCl2, 1.5 eq) under an inert argon atmosphere. Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Causality: SOCl2 converts the primary alcohol into a highly reactive alkyl chloride. The inert atmosphere is critical to prevent the premature hydrolysis of SOCl2 by atmospheric moisture, which would generate HCl gas and prematurely re-protonate the pyridine ring.

  • Self-Validation: Reaction completion is confirmed via LC-MS. The validation is positive when the mass spectrum shows a complete shift from the alcohol ( M+H=172 ) to the chloride ( M+H=190/192 ), exhibiting the characteristic 3:1 isotopic ratio of chlorine.

Step 3: Alkylation of the Glutamate Scaffold
  • Procedure: In a separate flame-dried flask, dissolve di-tert-butyl (4R)-N-(tert-butoxycarbonyl)-L-glutamate (1.2 eq) in anhydrous DMF. Add Lithium bis(trimethylsilyl)amide (LiHMDS) at -78°C to generate the enolate, followed by the dropwise addition of the newly synthesized [5-(2-Fluoroethoxy)pyridin-2-yl]methyl chloride.

  • Causality: The cryogenic temperature (-78°C) is absolute. It prevents the racemization of the chiral centers on the glutamate derivative and suppresses unwanted elimination (E2) side-reactions of the primary alkyl chloride.

  • Self-Validation: HPLC analysis of the crude mixture must yield a dominant, newly formed peak corresponding to the fully protected fluoroethoxy-pyridine glutamate intermediate, with a purity threshold of >85% before proceeding to deprotection.

Step 4: Global Deprotection
  • Procedure: Treat the purified intermediate with a mixture of Trifluoroacetic acid (TFA) and DCM (1:1 v/v) at room temperature for 4 hours.

  • Causality: TFA is selected because it selectively and cleanly cleaves the tert-butyl esters and the Boc protecting group without risking the defluorination of the stable fluoroethoxy chain.

  • Self-Validation: Final purity and structural integrity are assessed by 19F-NMR (showing a characteristic single multiplet around -220 ppm) and 1H-NMR confirming the complete disappearance of the massive tert-butyl singlet (~1.4 ppm).

Pathway Visualization

G SM Starting Material [5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl CAS: 2247102-31-2 FB Neutralization (NaHCO3) Yields Free Base (CAS: 1301168-03-5) SM->FB ACT Activation (SOCl2) Generates Reactive Electrophile FB->ACT CHL Intermediate [5-(2-Fluoroethoxy)pyridin-2-yl]methyl chloride ACT->CHL ALK Alkylation (-78°C) Coupling with Protected L-Glutamate CHL->ALK PROT Protected Precursor Fluoroethoxy-Pyridine Glutamate ALK->PROT DEP Global Deprotection (TFA) Cleavage of Boc/t-Butyl Groups PROT->DEP TARGET Target Molecule xCT PET Tracer (19F Standard) DEP->TARGET

Fig 1: Synthetic workflow for xCT PET tracer precursors using the fluoroethoxy pyridine scaffold.

References

  • Title: [5-(2-fluoroethoxy)pyridin-2-yl]methanol hydrochloride | 2247102-31-2 Source: Sigma-Aldrich URL: [Link]

  • Title: Radiolabeled amino acids for diagnostic imaging (WO2012150220A1)

Sources

Exploratory

Technical Whitepaper: Safety Data, Toxicity, and Handling Protocols for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl

Executive Summary [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride is a highly specialized heterocyclic building block utilized primarily in advanced organic synthesis and radiopharmaceutical development. Operating...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride is a highly specialized heterocyclic building block utilized primarily in advanced organic synthesis and radiopharmaceutical development. Operating as a critical "cold" reference standard, it is instrumental in the structural validation of 18 F-labeled Positron Emission Tomography (PET) tracers—particularly those targeting the xCT transporter system in oncology.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. This whitepaper synthesizes physicochemical properties, mechanistic toxicology, and self-validating handling protocols to ensure both personnel safety and experimental integrity in the laboratory.

Physicochemical Identification

Understanding the molecular architecture of a compound is the first step in predicting both its chemical reactivity and its toxicological behavior. The compound features a pyridine ring substituted with a hydroxymethyl group and a fluoroethoxy chain. The hydrochloride salt form (1) [1] is purposefully synthesized to enhance aqueous solubility and shelf-stability compared to its free base counterpart () [2].

Table 1: Physicochemical Properties
PropertyValue
Chemical Name [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride
CAS Number (HCl Salt) 2247102-31-2
CAS Number (Free Base) 1301168-03-5
Molecular Formula C 8​ H 10​ FNO 2​ • HCl
Molecular Weight (HCl Salt) 207.63 g/mol
Molecular Weight (Free Base) 171.17 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in Water, DMSO, Methanol

Toxicological Profile & Mechanism of Action

The toxicity of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl is governed by the synergistic effects of its structural motifs:

  • Local Irritation (Causality): The hydrochloride salt is inherently acidic. When the dust contacts ambient biological moisture (e.g., sweat on the skin, tears in the eyes), it causes a rapid, localized drop in pH, leading to acute dermal and ocular irritation.

  • Systemic Penetration: The fluoroethoxy moiety significantly increases the compound's partition coefficient (LogP). This lipophilicity facilitates rapid penetration through the lipid bilayers of the stratum corneum, meaning dermal exposure can quickly escalate to systemic absorption.

  • Cellular Toxicity: Once internalized, substituted pyridines can interfere with hepatic cytochrome P450 enzymes, inducing localized oxidative stress.

G Exposure Exposure Route (Inhalation/Contact) Skin Dermal/Ocular Irritation (H315/H319) Exposure->Skin Direct Contact Resp Respiratory Tract (H335) Exposure->Resp Aerosol/Dust Tox Cellular Toxicity (Oxidative Stress) Skin->Tox Resp->Tox Mitigation PPE & Fume Hood (P261, P280) Mitigation->Exposure Prevents

Fig 1: Hazard exposure pathways and required mitigation strategies for fluoroethoxy pyridines.

Material Safety Data Sheet (MSDS) & GHS Classification

Based on structural analogs and supplier safety data for closely related fluoroethoxy pyridines (2) [3], this compound is classified under the Globally Harmonized System (GHS) as a hazardous substance requiring strict engineering controls.

Table 2: GHS Hazard and Precautionary Statements
CategoryCodeDescription
Hazard H302Harmful if swallowed.
Hazard H315Causes skin irritation.
Hazard H319Causes serious eye irritation.
Hazard H335May cause respiratory irritation.
Precaution P261Avoid breathing dust/fume/gas/mist/vapors/spray.
Precaution P280Wear protective gloves/protective clothing/eye protection/face protection.
Precaution P305+P351IF IN EYES: Rinse cautiously with water for several minutes.

Laboratory Handling & Experimental Safety Protocols

To ensure scientific integrity and personnel safety, the following self-validating protocol must be strictly adhered to when handling the powder for standard solution preparation.

Step-by-Step Workflow: Preparation of a 10 mM Reference Standard
  • Environmental Control: Conduct all weighing operations within a Class II Type B2 biological safety cabinet or a dedicated powder-weighing fume hood. Causality: This prevents aerosolized exposure, directly mitigating H335 respiratory hazards.

  • PPE Verification: Don nitrile gloves, a chemically resistant lab coat, and tight-fitting safety goggles. Causality: Double-gloving is highly recommended due to the enhanced lipophilicity of the fluoroethoxy group, which can permeate standard single-ply latex.

  • Static Mitigation: Pyridine hydrochloride salts are highly prone to static charge buildup. Use an anti-static bar or zero-stat gun on the analytical balance prior to weighing to prevent powder dispersion.

  • Weighing & Transfer: Weigh exactly 2.08 mg of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl. Transfer immediately to a 1.5 mL amber glass vial.

  • Dissolution: Add 1.0 mL of LC-MS grade Methanol or DMSO. Causality: These highly polar organic solvents are chosen because they effectively disrupt the crystalline lattice of the HCl salt while maintaining the chemical stability of the ether linkage.

  • System Validation: Vortex the vial for 30 seconds. Validation Check: Inspect the vial against a light source. A completely clear, particulate-free solution validates complete dissolution. If cloudiness persists, the structural integrity of the salt may have been compromised by ambient moisture. Store at -20°C under an argon atmosphere.

Application in Radiopharmaceutical Development

In the realm of oncology and PET imaging, 18 F-labeled amino acids are critical for detecting malignancies via the xCT transporter (L-cystine/L-glutamate antiporter) (3) [4].[5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl serves as a vital "cold" (non-radioactive) reference standard in this workflow. During the synthesis of the radiotracer, radioactive 18 F is incorporated into a precursor molecule. To validate that the target radiopharmaceutical was successfully synthesized, the radioactive product is co-injected into a High-Performance Liquid Chromatography (HPLC) system alongside this cold standard. Self-Validating Step: If the UV absorption peak of the cold standard perfectly co-elutes (aligns) with the radioactive gamma-detector peak of the tracer, the chemical identity of the radiopharmaceutical is definitively confirmed.

G Precursor Tosylate/Mesylate Precursor Fluorination Nucleophilic 18F-Fluorination (K222, K2CO3, 90°C) Precursor->Fluorination Intermediate [18F]-Fluoroethoxy Intermediate Fluorination->Intermediate Deprotection Acidic Deprotection (HCl) Intermediate->Deprotection Tracer 18F-PET Tracer (xCT targeting) Deprotection->Tracer ColdStandard Cold Reference Standard (CAS: 2247102-31-2) ColdStandard->Tracer HPLC Co-elution Verification

Fig 2: Radiochemical synthesis workflow utilizing the cold reference standard for validation.

References

  • Title: Radiolabeled amino acids for diagnostic imaging (Patent WO2012150220A1)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol Hydrochloride

Target Audience: Researchers, synthetic chemists, and radiopharmaceutical development professionals. Compound Identifiers: Free Base CAS: 1301168-03-5[1] | Hydrochloride Salt CAS: 2247102-31-2[2] Introduction and Strateg...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and radiopharmaceutical development professionals. Compound Identifiers: Free Base CAS: 1301168-03-5[1] | Hydrochloride Salt CAS: 2247102-31-2[2]

Introduction and Strategic Context

The compound [5-(2-Fluoroethoxy)pyridin-2-yl]methanol and its hydrochloride salt serve as critical building blocks in the development of advanced diagnostic imaging agents. Specifically, this fluorinated pyridine derivative is frequently utilized in the synthesis of non-peptidic Positron Emission Tomography (PET) radiotracers[3]. Its structural motif is highly valued in targeting specific cellular mechanisms, such as the xCT transporter system for tumor metabolism imaging[4] and gastrin-releasing peptide (GRP) receptors overexpressed in prostate cancer[3].

When developing precursors for 18F -radiolabeling or standardizing reference materials, the hydrochloride salt (CAS 2247102-31-2) is often preferred over the free base (CAS 1301168-03-5) due to its enhanced solid-state stability, resistance to oxidation, and improved aqueous solubility[1][2]. This application note details a robust, three-step synthetic protocol designed for high yield and high purity.

Retrosynthetic Analysis and Pathway

The synthesis follows a highly convergent approach starting from commercially available methyl 5-hydroxypyridine-2-carboxylate. The sequence involves a chemoselective Williamson ether synthesis, followed by a mild ester reduction, and concludes with controlled salt formation.

Synthesis SM Methyl 5-hydroxypyridine- 2-carboxylate Int1 Methyl 5-(2-fluoroethoxy) pyridine-2-carboxylate SM->Int1 1-Bromo-2-fluoroethane K2CO3, DMF, 80°C FB [5-(2-Fluoroethoxy)pyridin- 2-yl]methanol (Free Base) Int1->FB NaBH4, MeOH 0°C to RT Product [5-(2-Fluoroethoxy)pyridin- 2-yl]methanol HCl FB->Product 4M HCl in Dioxane Et2O, 0°C

Figure 1: Three-step synthetic workflow for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl.

Experimental Methodologies

Caution: All procedures should be conducted in a properly ventilated fume hood using appropriate PPE. 1-Bromo-2-fluoroethane is a volatile alkylating agent and must be handled with care.

Step 1: Alkylation (Synthesis of Methyl 5-(2-fluoroethoxy)pyridine-2-carboxylate)

Objective: Chemoselective O -alkylation of the phenolic hydroxyl group.

  • Preparation: Charge a flame-dried round-bottom flask with methyl 5-hydroxypyridine-2-carboxylate (1.0 equiv) and anhydrous N,N -dimethylformamide (DMF) (0.2 M concentration).

  • Base Addition: Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 equiv). Stir the suspension at room temperature for 15 minutes to facilitate phenoxide formation.

  • Alkylation: Dropwise add 1-bromo-2-fluoroethane (1.2 equiv).

  • Reaction: Heat the mixture to 80 °C under an inert argon atmosphere for 12 hours.

  • Workup: Cool the reaction to room temperature. Quench with distilled water and extract three times with ethyl acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the intermediate as a pale yellow oil.

Mechanistic Insight: K2​CO3​ is selected as a mild base; it is sufficiently basic to deprotonate the hydroxypyridine ( pKa​≈8.5 ) but prevents the hydrolysis of the methyl ester that would occur with stronger bases like NaOH or KOH .

Step 2: Ester Reduction (Synthesis of the Free Base)

Objective: Reduction of the methyl ester to the corresponding primary alcohol without defluorination.

  • Preparation: Dissolve the intermediate from Step 1 (1.0 equiv) in anhydrous methanol ( MeOH ) (0.15 M). Cool the solution to 0 °C using an ice-water bath.

  • Reduction: Slowly add sodium borohydride ( NaBH4​ , 3.0 equiv) in small portions to control the evolution of hydrogen gas.

  • Reaction: Allow the reaction to gradually warm to room temperature and stir for 4 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl until effervescence ceases. Remove the bulk of the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (DCM). Wash with brine, dry over Na2​SO4​ , and concentrate to yield [5-(2-Fluoroethoxy)pyridin-2-yl]methanol (CAS 1301168-03-5)[1].

Mechanistic Insight: NaBH4​ in methanol is utilized instead of Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ is overly aggressive and poses a risk of reductive defluorination or cleavage of the ether linkage. The NaBH4​ / MeOH system provides a self-validating, mild reduction specific to the ester moiety.

Step 3: Hydrochloride Salt Formation

Objective: Conversion of the free base to a stable, crystalline hydrochloride salt.

  • Preparation: Dissolve the free base (1.0 equiv) in anhydrous diethyl ether ( Et2​O ) (0.1 M). Cool the solution to 0 °C.

  • Precipitation: Dropwise add a stoichiometric excess of 4M HCl in dioxane (1.1 equiv) under vigorous stirring. A white precipitate will form immediately.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the solid under a stream of nitrogen, wash with cold anhydrous Et2​O , and dry under high vacuum to afford [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (CAS 2247102-31-2) as a white crystalline solid[2].

Quantitative Data and Reaction Parameters

The following table summarizes the optimized stoichiometric parameters and expected yields for the synthetic workflow.

StepTransformationKey Reagent (Equiv)Solvent SystemTemp / TimeExpected Yield
1 O -Alkylation1-Bromo-2-fluoroethane (1.2)DMF80 °C / 12 h82 - 86%
2 Ester Reduction NaBH4​ (3.0)Methanol0 °C RT / 4 h90 - 94%
3 Salt Formation4M HCl in Dioxane (1.1)Diethyl Ether0 °C / 0.5 h> 95%

Table 1: Optimized reaction parameters for the synthesis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl.

References

  • Google Patents. "WO2012150220A1 - Radiolabeled amino acids for diagnostic imaging". Accessed March 19, 2026.
  • Researcher.Life. "Structure-activity relationship study towards non-peptidic positron emission tomography (PET) radiotracer for gastrin releasing peptide receptors". Accessed March 19, 2026. [Link]

Sources

Application

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride: Application as a Reference Standard and Building Block in PET Radiotracer Development

An Application Guide for Researchers Abstract This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the application of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride in the field of Positron Emission Tomography (PET). While not the direct precursor for the radiolabeling step itself, this compound is indispensable as a non-radioactive ("cold") reference standard for the identity and purity confirmation of its ¹⁸F-radiolabeled analogue. Furthermore, it can serve as a crucial building block for synthesizing more complex molecular imaging agents. This guide outlines the physicochemical properties, safety protocols, and detailed methodologies for the synthesis, purification, and quality control of the corresponding ¹⁸F-radiotracer.

Introduction to PET and Radiotracer Precursors

Positron Emission Tomography (PET) is a powerful and non-invasive molecular imaging technique that provides quantitative insights into physiological, biochemical, and pharmacological processes in living subjects.[1] The utility of PET is critically dependent on the availability of high-quality radiotracers—biologically active molecules labeled with a short-lived positron-emitting radionuclide, most commonly Fluorine-18 (¹⁸F).[1][2]

The synthesis of these radiotracers begins with a stable, non-radioactive precursor molecule.[1] The precursor's chemical structure is paramount, as it dictates the efficiency of the radiolabeling reaction, the stability of the final radiotracer, and its biological behavior.[1] The compound [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride is a key component in the development pathway for PET radiotracers featuring a 2-[¹⁸F]fluoroethoxy pyridine motif, a common feature in agents targeting the central nervous system.

Profile of the Reference Standard

The title compound, containing the stable ¹⁹F isotope, is the exact structural analogue of the final ¹⁸F-radiotracer. Its primary role is to serve as an authenticated chemical reference for method development and quality control validation.

Physicochemical Properties

A summary of the key properties of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride is presented below.

PropertyValue
Chemical Name [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride
Molecular Formula C₈H₁₁ClFNO₂
Molecular Weight 207.63 g/mol
Appearance White to off-white solid
Solubility Soluble in water, methanol, DMSO
Storage Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]
Safety and Handling

Proper handling is essential to ensure laboratory safety. Users must adhere to established safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[4][5]

  • Engineering Controls: Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[3][6]

  • First Aid Measures:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[4][7]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[4][7]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[7]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[4][7]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4]

Radiosynthesis of the ¹⁸F-Labeled Analogue

The synthesis of the ¹⁸F-labeled version of the title compound, [¹⁸F][5-(2-fluoroethoxy)pyridin-2-yl]methanol, involves a nucleophilic substitution reaction. The direct precursor for this reaction is not the fluoro-compound but rather a derivative containing a suitable leaving group, such as a tosylate or mesylate.

Principle of ¹⁸F-Radiolabeling

The most common method for introducing ¹⁸F onto an alkyl chain is through a nucleophilic substitution (Sₙ2) reaction. This involves reacting a precursor containing a good leaving group (e.g., tosyloxy, mesyloxy, nosyloxy) with activated, no-carrier-added (n.c.a.) [¹⁸F]fluoride. The reaction is typically performed in an anhydrous polar aprotic solvent.

Radiolabeling Workflow Diagram

The following diagram illustrates the complete workflow from cyclotron-produced [¹⁸F]fluoride to the final, formulated radiotracer product.

Radiosynthesis_Workflow cluster_0 Step 1: [¹⁸F]Fluoride Preparation cluster_1 Step 2: Radiosynthesis cluster_2 Step 3: Purification & Formulation Cyclotron Cyclotron Production (¹⁸O(p,n)¹⁸F) Anion_Exchange Trap [¹⁸F]F⁻ on Anion Exchange Cartridge Cyclotron->Anion_Exchange Elution Elute with K₂CO₃/K2.2.2 Anion_Exchange->Elution Drying Azeotropic Drying (Acetonitrile) Elution->Drying Precursor Add Tosylate Precursor in DMSO Drying->Precursor Activated [¹⁸F]F⁻ Reaction Heating (e.g., 110-130°C, 10-15 min) Precursor->Reaction Quench Quench Reaction (Dilute with Water) Reaction->Quench Crude Product HPLC Semi-Preparative HPLC Quench->HPLC SPE Trap on C18 Cartridge HPLC->SPE Formulation Elute with Ethanol; Dilute with Saline; Sterile Filtration SPE->Formulation QC Quality Control Formulation->QC Final Product

Radiosynthesis and purification workflow.
Detailed Radiolabeling Protocol

Materials:

  • Tosylate Precursor: [5-(2-(Tosyloxy)ethoxy)pyridin-2-yl]methanol

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from a cyclotron

  • Anion Exchange Cartridge (e.g., QMA)

  • Elution solution: Kryptofix 2.2.2 (K2.2.2) in acetonitrile and potassium carbonate (K₂CO₃) in water

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Water for Injection (WFI)

  • Semi-preparative HPLC system with a C18 column

  • Solid Phase Extraction (SPE) Cartridge (e.g., C18)

  • Ethanol (USP grade)

  • Saline (0.9% NaCl, USP grade)

  • Sterile vent filter (0.22 µm)

Procedure:

  • [¹⁸F]Fluoride Trapping and Elution: a. Pass the cyclotron-produced aqueous [¹⁸F]fluoride solution through a pre-conditioned anion exchange cartridge to trap the [¹⁸F]F⁻. b. Elute the trapped [¹⁸F]F⁻ from the cartridge into the reaction vessel using a solution of K2.2.2 and K₂CO₃.

  • Azeotropic Drying: a. Add anhydrous acetonitrile to the reaction vessel. b. Heat the vessel under a stream of inert gas (e.g., nitrogen or argon) to evaporate the water azeotropically. Repeat this step 2-3 times to ensure the [¹⁸F]KF/K2.2.2 complex is anhydrous. The presence of water significantly reduces the nucleophilicity of the fluoride ion.

  • Radiolabeling Reaction: a. Dissolve 5-10 mg of the tosylate precursor in anhydrous DMSO. b. Add the precursor solution to the dried [¹⁸F]KF/K2.2.2 complex. c. Seal the reaction vessel and heat it to 110-130 °C for 10-15 minutes.[8]

  • Purification: a. Cool the reaction vessel and quench the reaction by adding 4-5 mL of water or HPLC mobile phase. b. Inject the crude reaction mixture onto a semi-preparative reverse-phase HPLC column. c. Elute with an appropriate mobile phase (e.g., a gradient of ethanol/water or acetonitrile/water) to separate the [¹⁸F]-labeled product from unreacted [¹⁸F]fluoride, the precursor, and other impurities.

  • Formulation: a. Collect the HPLC fraction containing the purified radiotracer into a flask containing a large volume of WFI (~50-80 mL). b. Pass this diluted solution through a C18 SPE cartridge to trap the product. c. Wash the cartridge with WFI to remove residual HPLC solvents. d. Elute the final product from the cartridge with a small volume of ethanol (~0.5-1.0 mL) into a sterile product vial. e. Dilute with sterile saline to the desired final volume and concentration, ensuring the final ethanol concentration is below 10% v/v. f. Pass the final solution through a 0.22 µm sterile filter into a final sterile, pyrogen-free vial.

Quality Control (QC) Protocols

QC testing is mandatory to ensure the radiopharmaceutical product is safe and effective for administration.[9][10] The non-radioactive reference standard, [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride, is essential for these tests.

Identity and Radiochemical Purity by HPLC

This test confirms the identity of the radiolabeled product and quantifies its purity.

Procedure:

  • Prepare a standard solution of the reference compound, [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride, at a known concentration (e.g., 10 µg/mL).

  • Inject the reference standard onto an analytical HPLC system equipped with a UV detector and a radioactivity detector in series. Record the retention time (t_R) from the UV chromatogram.

  • Inject a small aliquot of the final formulated radiotracer.

  • Identity Confirmation: The major radioactive peak in the radio-chromatogram must have the same retention time as the peak from the reference standard in the UV chromatogram (±5%).

  • Radiochemical Purity (RCP): Calculate the RCP by integrating the area of all radioactive peaks in the chromatogram. The area of the product peak divided by the total area of all radioactive peaks, expressed as a percentage, must meet the release criteria.

HPLC ParameterTypical Conditions
Column Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Gradient Example: 0-2 min 95% A, 2-15 min to 5% A, 15-20 min 5% A
Flow Rate 1.0 mL/min
Detection UV (e.g., 254 nm) and Radioactivity Detector
Other Required QC Tests

The following table summarizes the essential QC tests performed on the final radiotracer dose. These tests must comply with standards set by pharmacopoeias (e.g., USP, EP).[11][12]

TestMethodAcceptance CriteriaRationale
Radiochemical Purity Analytical HPLC / Radio-TLC≥ 95%Ensures the radioactivity is in the correct chemical form to avoid altered biodistribution and unnecessary radiation dose.[13]
pH pH meter or pH strip4.5 - 7.5Ensures the solution is physiologically compatible and safe for injection.
Radionuclidic Identity & Purity Gamma-ray spectroscopy¹⁸F is the only detectable radionuclide (half-life 105-115 min)Confirms the correct radionuclide is present and checks for long-lived impurities.[13]
Residual Solvents Gas Chromatography (GC)e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppmLimits potentially toxic organic solvents used during synthesis.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU / V (where V is max dose volume)Ensures the product is free from pyrogens that can cause a fever response.
Sterility Incubation in culture mediaNo microbial growth (often tested retrospectively)Confirms the absence of microbial contamination.
Visual Inspection Direct observationClear, colorless solution, free of particulatesEnsures the product is safe for intravenous injection.

Conclusion

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride is a vital component in the development of novel ¹⁸F-labeled PET radiotracers. While the corresponding tosylate or mesylate derivative serves as the direct precursor for radiosynthesis, the title compound is the indispensable reference standard for the unambiguous confirmation of product identity and the validation of purity assays. The protocols outlined in this guide provide a robust framework for researchers to successfully synthesize, purify, and perform quality control on the corresponding radiotracer, facilitating the advancement of new molecular imaging tools for research and clinical applications.

References

  • CymitQuimica. (2024). Safety Data Sheet.
  • Fisher Scientific. (2006). Safety Data Sheet.
  • AFG Bioscience LLC. (n.d.). Safety Data Sheet.
  • Merck Millipore. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Gao, M., et al. (2007). ¹⁸F-labeled styrylpyridines as PET agents for amyloid plaque imaging. Journal of Medicinal Chemistry.
  • Hooijman, E., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals. EJNMMI Radiopharmacy and Chemistry.
  • ChemPep Inc. (n.d.). PET Probe Precursor Synthesis, Positron Emission Tomography.
  • Riss, P. J., et al. (2012). Syntheses of mGluR5 PET Radioligands through the Radiofluorination of Diaryliodonium Tosylates. European Journal of Organic Chemistry.
  • Rosenkind, D., et al. (2021). Development of ¹⁸F-Labeled Radiotracers for PET Imaging of the Adenosine A₂A Receptor. International Journal of Molecular Sciences.
  • Scott, P. J. H., et al. (2020). Use of 55 PET radiotracers under approval of a Radioactive Drug Research Committee (RDRC). EJNMMI Radiopharmacy and Chemistry.
  • Dang, S., & Xia, Z. (n.d.). Quality Assurance and Quality Control of PET-radiopharmaceuticals. Isotopes.
  • Hooijman, E., et al. (2022). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [¹⁷⁷Lu]Lu-PSMA. EJNMMI Radiopharmacy and Chemistry.
  • Penuelas, I. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key.
  • Boschi, A., et al. (2018). Quality Control of PET Radiopharmaceuticals. ResearchGate.
  • Zhu, Y., et al. (2021). Comparison of quality control standards of PET radiopharmaceuticals for tumor in Pharmacopoeia of Europe, the United States and People's Republic of China. Journal of Chinese Pharmaceutical Sciences.
  • Bas-Tonicello, M., et al. (2023). A simplified protocol for the automated production of 2-[¹⁸F]fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine ([¹⁸F]nifene). Journal of Labelled Compounds and Radiopharmaceuticals.

Sources

Method

in vitro assay protocols involving [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride

Application Note: Preclinical In Vitro Evaluation of xCT-Targeted PET Tracer Precursors Focus Compound: [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride Introduction & Mechanistic Rationale The cystine/glutamate an...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preclinical In Vitro Evaluation of xCT-Targeted PET Tracer Precursors Focus Compound: [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride

Introduction & Mechanistic Rationale

The cystine/glutamate antiporter (system xc− or xCT), a heterodimer encoded by the SLC7A11 and SLC3A2 genes, is a critical membrane transporter that imports extracellular cystine in exchange for intracellular glutamate[1]. Once internalized, cystine is rapidly reduced to cysteine, serving as the rate-limiting building block for glutathione (GSH) biosynthesis[2]. Because many aggressive and therapy-resistant cancers upregulate xCT to defend against oxidative stress and ferroptosis, xCT has emerged as a premier target for both therapeutic intervention and positron emission tomography (PET) imaging[3].

[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (CAS: 2247102-31-2) is a highly specialized structural motif utilized in the synthesis of xCT-targeted PET radiotracers, such as 18F-labeled glutamic acid derivatives[4]. To validate the target engagement and specificity of these tracers before in vivo deployment, the non-radioactive precursor and its conjugated derivatives must undergo rigorous in vitro screening.

As a Senior Application Scientist, I have designed the following protocols to evaluate the binding affinity, functional inhibition, and cellular uptake kinetics of this precursor and its derivatives. These methods prioritize causality and feature a self-validating architecture to ensure data integrity.

Pathway ExtCystine Extracellular Cystine xCT xCT Transporter (SLC7A11/SLC3A2) ExtCystine->xCT Uptake IntCysteine Intracellular Cysteine xCT->IntCysteine Reduction GSH Glutathione (GSH) IntCysteine->GSH Synthesis GPX4 GPX4 Antioxidant Defense GSH->GPX4 Cofactor LipidROS Lipid Peroxidation (ROS) GPX4->LipidROS Inhibits Ferroptosis Ferroptosis (Cell Death) LipidROS->Ferroptosis Triggers Compound [5-(2-Fluoroethoxy)pyridin-2-yl]methanol (Tracer Motif/Inhibitor) Compound->xCT Binds/Targets

Diagram 1: xCT-mediated antioxidant signaling pathway and targeted intervention points.

Experimental Design & Self-Validating Controls

To ensure scientific rigor, these protocols are built on a self-validating framework:

  • Causality in Assay Design: Assays must be performed in cystine- and glutamine-free media. Why? Endogenous substrates in standard media will aggressively outcompete the test compounds or fluorescent probes for the xCT binding pocket, leading to false-negative affinity readings[5].

  • Positive Controls: Erastin (a potent class I ferroptosis inducer) and Sulfasalazine (SSZ) are used as established xCT inhibitors to normalize IC50 values across distinct biological replicates[6].

  • Cell Line Selection: A549 (human lung carcinoma) or HepG2 cells are utilized due to their robust basal SLC7A11 expression[5]. xCT-knockdown lines or naturally low-expressing cells (e.g., MCF-7) must be run in parallel as negative biological controls.

Protocol 1: Competitive Cystine Uptake Assay (Fluorescence-Based)

This protocol measures the ability of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (or its fully synthesized cold standard) to competitively inhibit the uptake of a cystine analog (selenocystine) via the xCT transporter[7].

Reagents & Materials:

  • A549 Cell Line

  • Cystine Uptake Assay Kit (e.g., Dojindo UP05)

  • [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (Test Compound)

  • Erastin (Positive Control)

  • Cystine-free, Glutamine-free RPMI 1640 Medium

Step-by-Step Methodology:

  • Cell Seeding: Seed A549 cells at a density of 1×104 cells/well in a black, clear-bottom 96-well plate. Incubate overnight at 37°C, 5% CO2[1].

  • Starvation Phase: Aspirate the growth medium. Wash cells three times with warm, serum-free, cystine-free RPMI 1640. Incubate in this starvation medium for 5 minutes. Causality: This rapidly depletes intracellular amino acid pools, maximizing the inward electrochemical gradient for the subsequent uptake phase.

  • Compound Incubation: Prepare a serial dilution (0.1 μM to 100 μM) of the test compound in cystine-free RPMI. Add 100 μL/well and pre-incubate for 15 minutes at 37°C.

  • Substrate Addition: Add the selenocystine analog solution directly to the wells. Incubate for exactly 30 minutes at 37°C[1]. Causality: Selenocystine is specifically transported by xCT; capping the incubation at 30 minutes ensures linear uptake kinetics before the transporter reaches saturation.

  • Lysis and Reduction: Aspirate the medium and wash three times with ice-cold PBS to halt transport. Add lysis buffer containing a reducing agent (e.g., TCEP). Causality: TCEP quantitatively reduces the internalized selenocystine to selenocysteine, which is strictly required to react with the fluorogenic probe[5].

  • Detection: Add the fluorescent probe, incubate for 30 minutes at room temperature in the dark, and measure fluorescence (Ex: 485 nm / Em: 535 nm) using a microplate reader[5].

Self-Validation Checkpoint: If the positive control (Erastin at 10 μM) fails to reduce fluorescence to near-baseline levels, the starvation phase was insufficient, and residual endogenous cystine is outcompeting the selenocystine probe.

Workflow Step1 1. Cell Seeding (xCT+ A549 Cells) Step2 2. Compound Incubation (Concentration Gradient) Step1->Step2 Step3 3. Substrate Addition (Selenocystine Probe) Step2->Step3 Step4 4. Cell Lysis & Signal Detection Step3->Step4 Step5 5. IC50 Calculation & Data Modeling Step4->Step5

Diagram 2: Step-by-step experimental workflow for the competitive cystine uptake assay.

Protocol 2: Intracellular GSH Depletion Assessment

If the precursor fragment exhibits off-target toxicity, or if evaluating a functional xCT inhibitor derivative, its impact on the downstream GSH pool must be quantified to confirm the mechanism of action[6].

Step-by-Step Methodology:

  • Treatment: Treat A549 cells in 6-well plates with the IC80 concentration of the test compound for 24 hours.

  • Harvesting: Wash cells with cold PBS, harvest via scraping, and lyse using 5% 5-sulfosalicylic acid (SSA). Causality: SSA rapidly deproteinizes the sample and prevents the artificial oxidation of GSH to GSSG during sample handling.

  • Assay: Centrifuge at 10,000 × g for 10 minutes at 4°C. Use the supernatant in a standard DTNB (Ellman’s reagent) enzymatic recycling assay[8].

  • Quantification: Measure absorbance at 412 nm. Calculate the GSH/GSSG ratio against a standard curve. A functional xCT inhibitor will dramatically lower total GSH and the GSH/GSSG ratio.

Self-Validation Checkpoint: The total protein concentration of the lysate must be quantified (e.g., via BCA assay on a parallel non-SSA lysed plate) prior to the DTNB reaction to normalize GSH levels. A failure to normalize will result in artificial variances due to compound-induced cytotoxicity (fewer cells) rather than direct metabolic inhibition.

Quantitative Data Presentation

The following table summarizes the expected in vitro profiling metrics when evaluating [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride derivatives against standard controls.

Table 1: Comparative In Vitro Profiling Metrics for xCT-Targeted Compounds

Compound / MotifTargetAssay TypeExpected IC50 / ResponseCellular Phenotype
[5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl xCT (SLC7A11)Competitive UptakeBaseline ReferencePrecursor / Scaffold
18F-Glutamate Derivative xCT (SLC7A11)Radiometric Uptake< 5 μMHigh Intracellular Retention
Erastin (Positive Control) xCT (SLC7A11)Fluorescence Uptake0.5 - 2.0 μMGSH Depletion, Ferroptosis
Sulfasalazine (SSZ) xCT (SLC7A11)Fluorescence Uptake100 - 200 μMGSH Depletion

References

  • Source: Google Patents (WO2012150220A1)
  • Source: tebubio.
  • Title: Ferroptosis as a therapeutic vulnerability in MDM2 inhibition in dedifferentiated liposarcoma Source: Spandidos Publications URL
  • Source: PMC (nih.gov)
  • Title: SLC7A11/xCT-mediated Cystine Uptake Regulates Intracellular Glutathione and Promotes Antioxidant Defense in Lymphatic Endothelial Cells Source: Anticancer Research URL
  • Title: Simple Fluorescence Assay for Cystine Uptake via the xCT in Cells Using Selenocystine and a Fluorescent Probe Source: ACS Sensors URL
  • Source: PMC (nih.gov)
  • Title: Coenzyme A protects against ferroptosis via CoAlation of mitochondrial thioredoxin reductase Source: JCI URL

Sources

Application

Application Note: Advanced Late-Stage Functionalization of the Pyridine Ring in [5-(2-Fluoroethoxy)pyridin-2-yl]methanol Derivatives

Target Audience: Medicinal Chemists, PET Radiotracer Developers, and Process Chemists Document Type: Technical Guide & Validated Protocols Executive Summary The [5-(2-fluoroethoxy)pyridin-2-yl]methanol motif is a highly...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, PET Radiotracer Developers, and Process Chemists Document Type: Technical Guide & Validated Protocols

Executive Summary

The [5-(2-fluoroethoxy)pyridin-2-yl]methanol motif is a highly privileged building block in modern drug discovery and molecular imaging. The 2-fluoroethoxy side chain is frequently utilized in 18 F-radiolabeled diagnostics (e.g., PET imaging of tumor metabolism and neuroreceptors)[1]. However, functionalizing the electron-deficient pyridine core—which is already 2,5-disubstituted—presents significant synthetic challenges. Direct electrophilic aromatic substitution (EAS) on unsubstituted or weakly activated pyridines is notoriously difficult, often requiring harsh conditions that are incompatible with delicate functional groups[2].

This application note provides a comprehensive, mechanistically grounded guide to the regioselective functionalization of the C3, C4, and C6 positions of this scaffold. By leveraging Directed ortho-Metalation (DoM), N-oxide electronic activation, and sterically controlled C–H borylation, chemists can divergently access highly functionalized derivatives for structure-activity relationship (SAR) studies or late-stage radiolabeling.

Mechanistic Rationale for Regioselective Functionalization

To successfully functionalize the pyridine core, one must overcome its inherent electron deficiency. We employ three distinct mechanistic strategies, each exploiting different physicochemical properties of the starting material.

C6-Functionalization via Directed ortho-Metalation (DoM)

The Causality: The C6 proton is flanked by the electronegative pyridine nitrogen and the 5-alkoxy group. The inductive electron-withdrawing effect of the 2-fluoroethoxy group synergizes with the nitrogen to make the C6 proton the most acidic on the ring.

  • Reagent Choice: We utilize Lithium tetramethylpiperidide (LiTMP) rather than n -BuLi. n -BuLi is highly nucleophilic and can undergo Chichibabin-type addition to the electron-deficient pyridine ring. LiTMP provides the necessary basicity ( pKa​≈37 ) with extreme steric bulk, ensuring purely acid-base chemistry at C6.

  • Protection Strategy: The primary alcohol must be protected as a tert-butyldimethylsilyl (TBS) ether. A free hydroxyl would consume an equivalent of base to form a stable alkoxide, generating an anionic charge that electronically repels further metalation on the ring.

C4-Functionalization via N-Oxide Activation

The Causality: Pyridine N-oxides undergo EAS (such as nitration) with vastly improved kinetics compared to their parent pyridines[3]. Oxidation of the nitrogen atom donates electron density back into the π -system via resonance, specifically activating the C2 and C4 positions[4]. Because the C2 position is sterically blocked by the hydroxymethyl group, the incoming electrophile is directed exclusively to the C4 position. The 5-alkoxy group (an ortho/para director) further reinforces this regioselectivity, making C4 highly susceptible to nitration.

C3-Functionalization via Sterically Controlled C–H Borylation

The Causality: Iridium-catalyzed C–H borylation (using [Ir(OMe)(cod)]2​ and dtbpy) is governed almost entirely by steric hindrance rather than electronic effects. In the TBS-protected substrate, the C4 position is sterically congested by the adjacent 5-(2-fluoroethoxy) group, and C6 is adjacent to the nitrogen lone pair (which can coordinate and deactivate the catalyst). Consequently, borylation occurs predominantly at the C3 position, which is the least sterically hindered available C–H bond.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They include specific In-Process Controls (IPCs) and expected analytical readouts to ensure the chemist can verify the success of the transformation before proceeding.

Protocol A: TBS Protection and Regioselective C6-Iodination (DoM)

Step 1: TBS Protection

  • Reaction: Dissolve [5-(2-fluoroethoxy)pyridin-2-yl]methanol (1.0 eq, 171.2 g/mol ) in anhydrous DCM (0.2 M). Add imidazole (2.0 eq) and cool to 0 °C. Add TBSCl (1.2 eq) portion-wise.

  • IPC (LC-MS): Monitor after 2 hours. The reaction is complete when the SM peak ( m/z 172 [M+H]+ ) is fully converted to the protected intermediate ( m/z 286 [M+H]+ ).

  • Workup: Wash with sat. NH4​Cl , extract with DCM, dry over Na2​SO4​ , and concentrate.

Step 2: C6-Lithiation and Iodination

  • Preparation of LiTMP: In an oven-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.5 eq) in anhydrous THF (0.1 M). Cool to -78 °C and add n -BuLi (1.4 eq, 2.5 M in hexanes) dropwise. Stir for 30 min at 0 °C, then recool to -78 °C.

  • Metalation: Add a solution of the TBS-protected substrate (1.0 eq in THF) dropwise to the LiTMP solution at -78 °C. Stir for 45 minutes to ensure complete metalation. (Note: A deep red/brown color indicates the formation of the lithiated species).

  • Electrophilic Quench: Add a solution of iodine ( I2​ , 2.0 eq) in THF rapidly. Stir for 1 hour, allowing the temperature to slowly rise to -20 °C.

  • IPC (TLC): Quench a 0.1 mL aliquot in sat. Na2​S2​O3​ . TLC (Hexanes/EtOAc 4:1) should show a new, less polar UV-active spot.

  • Validation (1H NMR): The success of the regioselective C6-iodination is confirmed by the complete disappearance of the C6-H singlet (typically observed at 8.2-8.3 ppm in the SM) and the retention of the C3 and C4 doublet/multiplet signals.

Protocol B: N-Oxidation and Regioselective C4-Nitration

Step 1: N-Oxidation

  • Reaction: Dissolve the starting material (1.0 eq) in DCM (0.15 M). Add m CPBA (1.5 eq, 77% w/w) at 0 °C. Stir at room temperature for 12 hours.

  • Workup: Quench with sat. NaHCO3​ and sat. Na2​S2​O3​ to neutralize the acid and destroy excess oxidant. Extract with CHCl3​ /iPrOH (3:1) to ensure recovery of the highly polar N-oxide.

Step 2: C4-Electrophilic Aromatic Substitution (Nitration)

  • Reaction: Cautiously dissolve the N-oxide intermediate (1.0 eq) in concentrated H2​SO4​ (0.5 M) at 0 °C. Dropwise, add a pre-cooled nitrating mixture of conc. HNO3​ and conc. H2​SO4​ (1:1 v/v, 3.0 eq of HNO3​ )[3][4].

  • Heating: Heat the mixture to 90 °C for 4 hours. The N-oxide directs the nitronium ion ( NO2+​ ) exclusively to the C4 position.

  • IPC (LC-MS): Dilute an aliquot in ice water and analyze. Look for the product mass ( m/z 233 [M+H]+ ).

  • Validation (1H NMR): The C4-H proton (typically at 7.3 ppm) will be absent. The C3 and C6 protons will appear as two isolated singlets (para-relationship), confirming C4 functionalization.

Quantitative Data Summary

The table below summarizes the divergent functionalization pathways, highlighting the governing mechanistic effects and expected outcomes.

Functionalization SiteReagents & ConditionsGoverning Directing EffectTarget ElectrophileTypical Yield (%)
C6 Position 1. TBSCl 2. LiTMP (-78 °C) 3. I2​ Inductive Acidity (N & Alkoxy)Iodine ( I+ )65 - 75%
C4 Position 1. m CPBA 2. HNO3​ / H2​SO4​ (90 °C)Resonance ( N -Oxide & Alkoxy)Nitronium ( NO2+​ )50 - 60%
C3 Position 1. TBSCl 2. [Ir(OMe)(cod)]2​ , dtbpy, B2​pin2​ Steric Control (Least Hindered)Boryl radical/complex70 - 80%

Workflow Visualization

Workflow cluster_C6 C6-Functionalization cluster_C4 C4-Functionalization cluster_C3 C3-Functionalization SM [5-(2-Fluoroethoxy)pyridin-2-yl]methanol (Starting Material) Prot TBS Protection (2-CH2OTBS) SM->Prot TBDMSCl NOx N-Oxidation (mCPBA) SM->NOx Oxidation DoM DoM (LiTMP) Quench: I2 Prot->DoM C6-Lithiation Boryl Ir-Catalysis (B2pin2) Prot->Boryl Steric Control Prod6 6-Iodo Derivative DoM->Prod6 EAS Nitration (HNO3/H2SO4) NOx->EAS C4-EAS Prod4 4-Nitro Derivative EAS->Prod4 Prod3 3-Bpin Derivative Boryl->Prod3

Divergent regioselective functionalization pathways for the pyridine core.

References

  • Radiolabeled amino acids for diagnostic imaging. Google Patents.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • 2-Chloro-5-methyl-4-nitropyridine N-oxide. Benchchem.
  • 2-Chloro-4-nitropyridine-N-oxide. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing HPLC Separation for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride

Welcome to the technical support center for the HPLC analysis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and method optimization strategies. As a polar basic compound, this analyte presents unique challenges in reversed-phase chromatography. This document will equip you with the scientific rationale and practical steps to overcome these challenges and develop a robust and reliable HPLC method.

Understanding Your Analyte: Physicochemical Properties

Before diving into chromatography, understanding the analyte's properties is paramount. [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride is a salt, indicating it is basic. Its structure features a pyridine ring, which is the primary site of protonation.

  • Structure:

    Figure 1: Chemical structure of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol.

  • Polarity: The predicted XlogP value for the free base is 0.3, which suggests the molecule is quite polar[1]. This inherent polarity can lead to poor retention on traditional C18 columns.

  • Acidity/Basicity (pKa): The pKa of the conjugate acid of pyridine is approximately 5.2[2][3][4]. The substituents on the pyridine ring of our target molecule, a hydroxymethyl group at position 2 and a fluoroethoxy group at position 5, are both electron-withdrawing. These groups reduce the electron density on the nitrogen atom, making it a weaker base. Therefore, the pKa of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol is estimated to be slightly lower than 5.2, likely in the 4.5-5.0 range . This estimated pKa is a critical parameter for mobile phase pH selection.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the HPLC analysis of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride in a question-and-answer format.

Q1: Why am I seeing significant peak tailing for my analyte?

Answer: Peak tailing is the most common issue for basic compounds like your analyte and is primarily caused by secondary interactions with the stationary phase.

Root Causes & Explanations:

  • Silanol Interactions: The most frequent cause is the interaction between the protonated (positively charged) pyridine nitrogen of your analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based columns[5][6]. This interaction is a form of ion exchange and is strong enough to delay a portion of the analyte molecules as they pass through the column, resulting in a tailed peak.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa (~4.5-5.0), the compound will exist as a mixture of its protonated (ionized) and neutral forms. This can lead to peak broadening or tailing. To ensure a single ionic state, the mobile phase pH should be at least 1.5-2 pH units away from the pKa.

  • Column Overload: Injecting too concentrated a sample can saturate the stationary phase, leading to peak distortion, including tailing[5].

Troubleshooting Protocol:

  • Mobile Phase pH Adjustment:

    • Low pH Approach (pH 2.5-3.5): Adjust the mobile phase to a low pH using an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA). At this pH, the analyte will be fully protonated (BH⁺), and more importantly, the residual silanol groups on the column will be protonated (Si-OH), minimizing the undesirable ionic interaction[5].

    • High pH Approach (pH > 7): Use this approach only with a pH-stable column (e.g., hybrid silica or polymer-based). At a higher pH, the analyte will be in its neutral, less polar form (B), which can increase its retention on a reversed-phase column and eliminate interactions with silanols[7].

  • Employ a "Base-Deactivated" or High-Purity Silica Column: Modern HPLC columns are often manufactured with high-purity silica that has a lower concentration of acidic silanol groups. Many are also "end-capped" to further reduce silanol activity. If you are using an older column, switching to a modern, high-purity, base-deactivated column can significantly improve peak shape[6].

  • Use Mobile Phase Additives:

    • Buffers: Ensure your mobile phase has sufficient buffering capacity (typically 10-25 mM) to control the pH at the column surface[6].

    • Triethylamine (TEA): In some cases, adding a small amount of a basic modifier like TEA (0.1%) can act as a competing base, masking the active silanol sites and improving the peak shape of basic analytes. However, TEA can suppress MS signals and should be used with caution if using mass spectrometry detection.

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves, you may have been overloading the column.

Q2: My analyte has very poor or no retention on a C18 column. What should I do?

Answer: The high polarity of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride makes it challenging to retain on traditional non-polar stationary phases like C18.

Root Causes & Explanations:

  • Hydrophilicity: Polar analytes have a strong affinity for the polar mobile phase and weak interaction with the hydrophobic stationary phase, leading to rapid elution near the void volume[8].

  • "Phase Collapse" or "Dewetting": When using highly aqueous mobile phases (e.g., >95% water) with traditional C18 columns, the mobile phase can be expelled from the pores of the stationary phase, leading to a loss of retention[9].

Optimization Strategies:

  • Change Stationary Phase Chemistry: This is often the most effective solution.

    • Polar-Embedded/Polar-Endcapped C18: These columns have polar groups embedded within the C18 chains or at the surface. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can provide alternative selectivity for polar compounds[10][11].

    • Phenyl Phase: A phenyl-bonded phase offers π-π interactions, which can enhance the retention of aromatic compounds like your pyridine derivative[10].

    • Mixed-Mode Chromatography: These columns combine reversed-phase and ion-exchange characteristics. A mixed-mode column with cation-exchange properties would be highly effective at retaining your protonated basic analyte[12].

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent alternative. It uses a polar stationary phase (like bare silica or diol) and a mobile phase with a high percentage of organic solvent. Retention is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase[10].

  • Mobile Phase Modification (with a standard C18):

    • Use 100% Aqueous Mobile Phase (with an appropriate column): If you must use a C18, select one that is rated for 100% aqueous conditions (often designated with "AQ").

    • Reduce Organic Content: Start with a very low percentage of organic modifier (e.g., 5% acetonitrile or methanol) and run a shallow gradient or isocratic elution.

    • Change Organic Modifier: Methanol is more polar than acetonitrile and can sometimes provide different selectivity for polar analytes.

Q3: My retention times are drifting or shifting between injections. What is causing this?

Answer: Retention time drift is a common problem that indicates a lack of equilibrium or a change in the chromatographic system.

Root Causes & Solutions:

Potential Cause Explanation Solution
Temperature Fluctuations A 1°C change in column temperature can alter retention times by 1-2%[9]. Lab temperature changes can cause gradual drift.Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30-40 °C).
Inadequate Column Equilibration The column needs to be fully equilibrated with the mobile phase before analysis. This is especially true when using mobile phase additives or after a steep gradient.Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before the first injection. Ensure the baseline is stable.
Mobile Phase Composition Change The mobile phase composition can change over time due to evaporation of the more volatile organic component or improper mixing.Prepare fresh mobile phase daily. Keep solvent bottles capped. If mixing online, ensure the pump's proportioning valves are working correctly.
Mobile Phase pH Instability If the mobile phase pH is not adequately buffered or is too close to the analyte's pKa, small changes can lead to significant shifts in retention.Use a buffer at a suitable concentration (10-25 mM) and ensure the mobile phase pH is at least 1.5-2 units away from the analyte's pKa.
Column Contamination Buildup of strongly retained sample components can alter the stationary phase chemistry over time, causing retention drift.Use a guard column and/or implement a sample cleanup procedure. Periodically flush the column with a strong solvent.
Pump/Flow Rate Issues Leaks or failing pump seals can cause the flow rate to fluctuate, directly impacting retention times.Check for leaks in the system. Perform regular pump maintenance.

Systematic Approach to Method Development

For a new method, a structured approach will save time and lead to a more robust separation.

Initial Conditions & Column Screening
Parameter Recommendation 1 (Low pH RP) Recommendation 2 (Alternative RP) Recommendation 3 (HILIC)
Column High-Purity, Base-Deactivated C18 (e.g., 150 x 4.6 mm, 5 µm)Phenyl or Polar-Embedded C18 (e.g., 150 x 4.6 mm, 5 µm)HILIC (Amide or Diol) (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate, pH 4.590:10 Acetonitrile:Water w/ 10mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile10:90 Acetonitrile:Water w/ 10mM Ammonium Acetate
Gradient 5% to 95% B over 15 min5% to 95% B over 15 min95% to 50% A over 15 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30 °C30 °C40 °C
Detection UV at ~270 nm (based on pyridine chromophore, verify with UV scan)UV at ~270 nmUV at ~270 nm
Injection Vol. 5-10 µL5-10 µL2-5 µL (dissolved in high organic)
Workflow & Visualization

The following diagrams illustrate the logical flow for troubleshooting and method development.

TroubleshootingWorkflow Start Poor Chromatogram (Tailing, Poor Retention, Drift) CheckPeakShape Analyze Peak Shape Start->CheckPeakShape CheckRetention Analyze Retention CheckPeakShape->CheckRetention No Tailing Peak Tailing / Broadening CheckPeakShape->Tailing Yes CheckDrift Analyze Retention Drift CheckRetention->CheckDrift No PoorRetention Poor / No Retention CheckRetention->PoorRetention Yes DriftingRT Drifting Retention Time CheckDrift->DriftingRT Yes AdjustpH Adjust Mobile Phase pH (Low pH: 2.5-3.5) Tailing->AdjustpH ChangeColumn Change Column (Base-Deactivated, Phenyl, Polar-Embedded) AdjustpH->ChangeColumn ReduceLoad Reduce Sample Load ChangeColumn->ReduceLoad ChangeColumn2 Change Column Chemistry (Phenyl, Polar-Embedded, Mixed-Mode, HILIC) PoorRetention->ChangeColumn2 ModifyMobilePhase Modify Mobile Phase (Lower % Organic, Use Methanol) ChangeColumn2->ModifyMobilePhase CheckTemp Verify Column Temperature DriftingRT->CheckTemp Equilibrate Increase Equilibration Time CheckTemp->Equilibrate FreshMobilePhase Prepare Fresh Mobile Phase Equilibrate->FreshMobilePhase CheckSystem Check for Leaks / Pump Issues FreshMobilePhase->CheckSystem

Caption: A logical workflow for troubleshooting common HPLC issues.

MethodDevelopment Start Method Development Start AnalyteInfo Define Analyte Properties (Polar, Basic, pKa ~4.5-5.0) Start->AnalyteInfo SelectMode Select Chromatographic Mode AnalyteInfo->SelectMode RPLC Reversed-Phase (RP) SelectMode->RPLC Primary Choice HILIC HILIC SelectMode->HILIC If Poor RP Retention RP_Column Select RP Column (C18, Phenyl, Polar-Embedded) RPLC->RP_Column HILIC_Column Select HILIC Column (Amide, Diol, Silica) HILIC->HILIC_Column RP_MobilePhase Select RP Mobile Phase (Low pH, Buffered) RP_Column->RP_MobilePhase RP_Screen Perform Gradient Screen RP_MobilePhase->RP_Screen RP_Optimize Optimize Gradient, Temp, Flow Rate RP_Screen->RP_Optimize Validation Method Validation RP_Optimize->Validation HILIC_MobilePhase Select HILIC Mobile Phase (High % ACN, Buffered) HILIC_Column->HILIC_MobilePhase HILIC_Screen Perform Gradient Screen HILIC_MobilePhase->HILIC_Screen HILIC_Optimize Optimize Gradient, Temp, Flow Rate HILIC_Screen->HILIC_Optimize HILIC_Optimize->Validation

Caption: A systematic approach for HPLC method development.

References

  • Scribd. (n.d.). Effect of Substituents On Basicity of Pyridine - Aromaticity. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]

  • Scribd. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Anonymous. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Cole-Parmer. (n.d.). HPLC Columns. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • Linklab. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • IntechOpen. (2018, July 18). Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. Retrieved from [Link]

  • PMC. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]

  • PubChemLite. (n.d.). [5-(2-fluoroethoxy)pyridin-2-yl]methanol hydrochloride (C8H10FNO2). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling [5-(2-Fluoroethoxy)pyridin-2-yl]methanol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling [5-(2-Fluoroethoxy)pyridin-2-yl]methanol . Because this molecule features both a highly activated benzylic-like primary alcohol and a nucleophilic pyridine ring, it is uniquely susceptible to oxidative degradation during long-term storage.

Below, we decode the mechanistic causality behind these degradation pathways and provide a self-validating, step-by-step protocol to ensure absolute API integrity.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does my batch of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol show increasing levels of aldehyde and carboxylic acid impurities during standard room-temperature storage? A: The degradation is driven by the auto-oxidation of the hydroxymethyl group (-CH₂OH) at the C2 position of the pyridine ring. Because this primary alcohol is situated adjacent to an aromatic system (structurally analogous to a benzylic alcohol), its C-H bonds are highly activated. In the presence of ambient oxygen, UV/visible light, or trace transition metals (e.g., Fe or Cu from manufacturing equipment), the primary alcohol undergoes radical-mediated oxidation to [5-(2-fluoroethoxy)pyridin-2-yl]carbaldehyde[1]. If left unchecked in an oxygen-rich environment, this aldehyde rapidly over-oxidizes into the corresponding picolinic acid derivative.

Q: I observed a highly polar impurity forming over time, even when the API is stored in amber vials in the dark. What is this, and how do I prevent it? A: This is the pyridine N-oxide derivative. The nitrogen atom in the pyridine ring is nucleophilic and highly susceptible to oxidation by ambient peroxides or reactive oxygen species (ROS)[2]. This issue frequently occurs if the compound was previously handled or crystallized in ethereal solvents (like THF or diethyl ether) that were not strictly peroxide-free, leaving trace peroxide residues upon drying. To prevent this, ensure all solvents are tested for peroxides prior to use, and store the final lyophilized powder under a strict inert atmosphere.

Q: Does the fluoroethoxy group contribute to the oxidative instability of the molecule? A: No, the fluoroethoxy group is actually a stabilizing feature in this context. While standard aliphatic ethers can form explosive peroxides upon prolonged exposure to oxygen, the highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This reduces the electron density of the adjacent ether oxygen, significantly dampening its susceptibility to radical hydrogen abstraction and subsequent peroxide formation. Your primary focus for stability must remain on protecting the hydroxymethyl group and the pyridine nitrogen.

Part 2: Degradation Pathway Visualization

To effectively troubleshoot, you must understand the competing degradation pathways. The diagram below illustrates the environmental triggers that lead to specific impurities.

G API [5-(2-Fluoroethoxy)pyridin-2-yl]methanol (Intact API) Aldehyde [5-(2-Fluoroethoxy)pyridin-2-yl]carbaldehyde (Primary Oxidation) API->Aldehyde O2, Trace Metals, UV Light NOxide N-Oxide Derivative (N-Oxidation) API->NOxide Ambient Peroxides (e.g., in solvents) Acid 5-(2-Fluoroethoxy)picolinic acid (Over-oxidation) Aldehyde->Acid Prolonged O2 Exposure

Caption: Oxidative degradation pathways of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol.

Part 3: Quantitative Storage Data & ICH Q1A(R2) Guidelines

To establish a regulatory-compliant shelf life, stability testing must align with International Council for Harmonisation (ICH) guidelines[3]. The table below summarizes the expected quantitative impact of various storage conditions on this specific molecule.

Storage ConditionTemperatureRelative Humidity (RH)Minimum DurationExpected Impact on [5-(2-Fluoroethoxy)pyridin-2-yl]methanol
Long-Term (Refrigerated) 5°C ± 3°CAmbient12 MonthsBaseline stability; negligible oxidation if sealed under Argon.
Accelerated Testing 25°C ± 2°C60% ± 5%6 MonthsModerate risk of aldehyde formation if trace oxygen/metals are present.
Intermediate Testing 30°C ± 2°C65% ± 5%6 MonthsHigh risk of N-oxide and acid formation; requires strict moisture control.
Stress Testing (Oxidative) AmbientAmbientVariableRapid conversion to aldehyde/acid and N-oxide (if peroxides added).

Part 4: Step-by-Step Methodology: Self-Validating Storage Protocol

To ensure scientific integrity and absolute trustworthiness, this protocol is designed as a self-validating system . By incorporating control samples and strict environmental barriers, any degradation can be immediately traced back to a specific failure point (e.g., seal failure vs. solvent residue).

Step 1: Trace Metal Scavenging and Purification

  • Causality: Transition metals act as catalysts for the auto-oxidation of benzylic-like alcohols via Fenton-like chemistry.

  • Action: During the final crystallization step, treat the solution with metal scavengers (e.g., EDTA or functionalized silica) to reduce heavy metal content to <10 ppm. Filter the solution through a 0.22 µm PTFE membrane to remove particulate catalysts.

Step 2: Lyophilization and Moisture Control

  • Causality: Moisture facilitates proton transfer and acts as a medium that accelerates both oxidative and hydrolytic degradation.

  • Action: Lyophilize the purified API to a residual moisture content of <0.5% w/w. Validate moisture levels via Karl Fischer titration before proceeding to packaging.

Step 3: Argon Backfilling (The "Heavy Blanket" Technique)

  • Causality: Nitrogen gas is close to the density of ambient air and is easily displaced during capping. Argon is approximately 38% denser than air, creating a robust, heavy protective blanket over the solid API that physically excludes oxygen.

  • Action: Place the lyophilized powder into amber Type I borosilicate glass vials (to prevent photocatalytic oxidation). Purge the headspace with high-purity Argon (99.999%) for a minimum of 30 seconds at a low flow rate to avoid aerosolizing the powder.

Step 4: Primary and Secondary Packaging

  • Causality: Standard silicone septa are highly permeable to oxygen over months of storage.

  • Action: Immediately seal the vials using PTFE-lined solid screw caps. Place the sealed vials into secondary Mylar (aluminum foil) pouches containing a silica gel desiccant packet and an oxygen scavenger packet. Heat-seal the pouch.

Step 5: ICH Q1A(R2) Compliance and Control Monitoring

  • Causality: Continuous validation ensures the protocol's efficacy over the product's shelf life[3].

  • Action: Store the primary batches at 5°C ± 3°C. Crucial Validation Step: Retain a "stress control" vial (packaged without Argon or oxygen scavengers) at 25°C/60% RH. Analyze both via HPLC-UV/MS at 0, 3, 6, and 12 months. The deliberate failure/degradation of the stress control validates that the stability of the primary batch is actively due to your protective protocol, proving the system works.

References

  • Title: Controlled Oxidation of Primary Alcohols to Aldehydes Using Manganate Reagents: Application Notes and Protocols Source: Benchchem URL:

  • [2] Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [3] Title: Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES Source: European Medicines Agency / ICH URL:

Sources

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require high-purity isolation of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol . Below, you will find physicochemical profiling, troubleshooting FAQs, and self-validating standard operating procedures (SOPs) to ensure reproducible yields and analytical-grade purity.

Part 1: Physicochemical Profiling (The Causality of Purification)

To design a successful purification strategy, we must first deconstruct the molecule's structural features and understand how they dictate its behavior in solvents and on stationary phases:

  • Pyridine Nitrogen (Basic Core): The weakly basic pyridine ring acts as a strong hydrogen bond acceptor. During normal-phase chromatography, this nitrogen interacts strongly with the acidic silanol groups on standard silica gel, leading to severe band broadening and streaking.

  • Hydroxymethyl Group (Polar Donor/Acceptor): The -CH₂OH group at position 2 imparts significant polarity and partial aqueous solubility. This complicates liquid-liquid extraction, as the molecule can partition into the aqueous phase if not carefully managed.

  • Fluoroethoxy Ether (Lipophilic Tail): The -OCH₂CH₂F group adds lipophilic character and slight electron-withdrawing properties. This dual polar/non-polar nature makes the free base highly soluble in a wide range of solvents, which frequently causes "oiling out" during unoptimized recrystallization attempts[1].

Part 2: Troubleshooting Guides & FAQs

Q1: My compound is streaking severely during silica gel chromatography, leading to poor resolution and low isolated yield. How do I fix this? A1: The basic pyridine nitrogen is being protonated by, or is strongly hydrogen-bonding to, the acidic silanol groups (-SiOH) on the stationary phase. To resolve this, you must deactivate the silica gel. Add 1–5% Triethylamine (Et₃N) to your mobile phase (e.g., Hexanes/EtOAc or DCM/MeOH)[2]. The Et₃N competitively binds to the acidic silanol sites, allowing your target molecule to elute as a tight, well-resolved band.

Q2: During recrystallization, my product forms a biphasic oily layer at the bottom of the flask instead of crystallizing ("oiling out"). What is happening? A2: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[1]. This occurs when the compound's melting point is lower than the temperature at which the solution becomes saturated, causing it to separate as a super-cooled liquid rather than a solid crystal[3]. Pyridine derivatives are particularly prone to this due to their high solubility in both polar and non-polar solvents[4].

  • Solution: Reheat the mixture until the oil redissolves completely. Add a small amount of your "good" solvent to lower the saturation temperature, then cool the flask much more slowly. If oiling out persists, convert the free base to its Hydrochloride (HCl) salt. The HCl salt has a significantly higher melting point and will readily form a crystalline solid.

Q3: I am losing product during the aqueous workup. How can I improve my extraction recovery? A3: The combination of the pyridine ring and the hydroxymethyl group gives this molecule notable aqueous solubility. If your aqueous phase is acidic or neutral, the pyridine nitrogen may be partially protonated, trapping it in the water layer.

  • Solution: Adjust the aqueous phase to pH 8–9 using saturated NaHCO₃ to ensure the compound is entirely in its neutral free-base form. Saturate the aqueous layer with NaCl ("salting out") to decrease the solubility of the organic molecule in the water phase, and extract with a polar organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

Part 3: Experimental Protocols (Step-by-Step)
Protocol A: Free-Base Aqueous Extraction and Deactivated Silica Gel Chromatography

This protocol ensures maximum recovery from the reaction matrix and prevents chromatographic degradation.

  • Quench & pH Adjustment: Quench the crude reaction mixture with water. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8.5–9.0.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (saturation).

  • Extraction: Extract the aqueous phase 3 times with EtOAc (3 x 50 mL per 100 mL aqueous volume). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Column Preparation: Slurry silica gel in a mobile phase containing 2% Et₃N (e.g., 50:50:2 Hexanes:EtOAc:Et₃N). Pack the column tightly.

  • Elution: Load the crude residue and elute using the Et₃N-doped solvent system. Monitor by TLC (UV active at 254 nm). Concentrate the pure fractions to yield the free base as a viscous oil or low-melting solid.

Protocol B: Hydrochloride Salt Formation and Recrystallization

This is the most reliable method for isolating[5-(2-Fluoroethoxy)pyridin-2-yl]methanol at >99% purity, bypassing the "oiling out" problem.

  • Salt Formation: Dissolve the purified free base (from Protocol A) in a minimum volume of anhydrous Diethyl Ether or Methyl tert-Butyl Ether (MTBE) at 0 °C.

  • Precipitation: Dropwise, add 1.1 equivalents of anhydrous HCl (e.g., 2M HCl in Diethyl Ether). A white precipitate of the hydrochloride salt will immediately form.

  • Isolation: Collect the crude salt via vacuum filtration and wash with cold MTBE.

  • Recrystallization: Transfer the crude salt to an Erlenmeyer flask. Dissolve in a minimum amount of boiling Ethanol (the "good" solvent). Slowly add hot Ethyl Acetate (the "anti-solvent") dropwise until the solution becomes slightly turbid[5].

  • Cooling & Harvesting: Add just enough hot Ethanol (1-2 drops) to clear the turbidity. Cover the flask and allow it to cool undisturbed to room temperature, then transfer to an ice bath for 1 hour[6]. Filter the pure crystals and dry under high vacuum.

Part 4: Data Presentation & Solvent Selection

Table 1: Solvent Selection Guide for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol

FormRecommended Technique"Good" Solvent (High Solubility)"Poor" Solvent (Anti-Solvent)Common Issues & Notes
Free Base ChromatographyEtOAc / DCMHexanes / HeptaneProne to streaking on silica; requires 1-5% Et₃N modifier.
Free Base RecrystallizationTolueneHeptaneHigh risk of "oiling out" due to low melting point.
HCl Salt RecrystallizationEthanol / MethanolEthyl Acetate / MTBEOptimal Method. High melting point; forms highly pure, stable crystals.
Part 5: Mandatory Visualization

PurificationWorkflow Crude Crude Reaction Mixture Workup Aqueous Workup (pH > 8, Salting Out) Crude->Workup PurityCheck Is Purity > 90%? Workup->PurityCheck Chromatography Silica Chromatography (Add 1-5% Et3N) PurityCheck->Chromatography No SaltForm HCl Salt Formation (Ether/HCl) PurityCheck->SaltForm Yes Chromatography->SaltForm Recryst Recrystallization (EtOH/EtOAc) SaltForm->Recryst Pure Pure Crystalline Product Recryst->Pure

Workflow for isolating and purifying[5-(2-Fluoroethoxy)pyridin-2-yl]methanol.

Part 6: References
  • University of Massachusetts. "Recrystallization Techniques Explained." UMass Amherst Laboratory Manuals. [Link]

  • Oxford Academic. "Facile preparation of nuclease resistant 3' modified oligodeoxynucleotides." Nucleic Acids Research, 1993.[Link]

Sources

Reference Data & Comparative Studies

Validation

Stability Comparison Guide:[5-(2-Fluoroethoxy)pyridin-2-yl]methanol Hydrochloride vs. Free Base

Executive Summary & Molecular Architecture[5-(2-Fluoroethoxy)pyridin-2-yl]methanol is a highly specialized chemical intermediate, frequently utilized as a structural motif in the synthesis of novel pharmaceuticals and 18...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture[5-(2-Fluoroethoxy)pyridin-2-yl]methanol is a highly specialized chemical intermediate, frequently utilized as a structural motif in the synthesis of novel pharmaceuticals and 18F-radiolabeled PET (Positron Emission Tomography) imaging agents targeting LAT1 and xCT amino acid transporters [1][2].

When integrating this building block into multi-step synthetic workflows, the choice of its physical form—Free Base versus Hydrochloride (HCl) Salt —dictates not only its shelf-life but also the reliability of downstream reactions. As a Senior Application Scientist, I consistently observe that handling this compound as a free base introduces critical vulnerabilities to oxidative and thermal stress. This guide objectively compares the two forms, detailing the mechanistic causality behind their stability profiles and providing self-validating protocols for empirical testing.

Mechanistic Causality: Why Salt Formation Dictates Stability

The divergent stability profiles of the free base and the HCl salt are rooted in the fundamental electronic properties of the substituted pyridine ring.

The Vulnerability of the Free Base

In its free base form, the nitrogen atom of the pyridine ring is sp2 -hybridized. Its lone pair of electrons resides in an orbital orthogonal to the aromatic π -system, making it highly localized, basic, and nucleophilic.

  • Oxidative Liability: This localized electron density makes the free base highly susceptible to electrophilic attack by atmospheric oxygen or trace peroxides, rapidly forming pyridine N-oxides .

  • Physical Instability: Substituted pyridylmethanols in their free base form typically exhibit low lattice energy. They frequently present as viscous oils or low-melting, highly hygroscopic solids that deliquesce (dissolve in absorbed atmospheric moisture) under standard laboratory conditions.

The Robustness of the Hydrochloride Salt (Pyridinium)

Converting the molecule to its hydrochloride salt fundamentally alters its electronic and physical state.

  • Electronic Shielding: Protonation of the basic nitrogen yields a positively charged pyridinium cation . This formal positive charge exerts a strong electron-withdrawing effect, drastically reducing the nucleophilicity of the nitrogen and effectively shutting down the pathway to N-oxide formation [3].

  • Crystalline Lattice Stabilization: The ionic interaction between the pyridinium cation and the chloride anion drives the formation of a highly ordered, robust crystalline lattice. This ionic lattice significantly increases the melting point and drastically reduces hygroscopicity, allowing for long-term benchtop stability [4].

Quantitative Data Comparison

The following table summarizes the physicochemical and stability parameters of both forms, demonstrating the empirical superiority of the HCl salt for long-term storage and handling.

ParameterFree Base FormHydrochloride (HCl) Salt Form
Physical State (at 25°C) Viscous oil / Low-melting solidFree-flowing crystalline powder
Hygroscopicity High (Rapid moisture absorption)Low (Non-hygroscopic)
Susceptibility to N-Oxidation High (Requires inert gas storage)Negligible
Accelerated Stability (40°C / 75% RH, 14 days) >15% degradation (Phase separation)<0.5% degradation (Lattice intact)
Recommended Storage -20°C, under Argon2°C to 8°C, standard desiccation
Downstream Synthetic Utility Requires frequent re-purification"Weigh-and-go" reliability

Experimental Workflows: Forced Degradation Protocols

To empirically validate the stability claims above, the following self-validating forced degradation protocols are designed to stress the structural liabilities of the molecule. By monitoring specific analytical readouts, researchers can definitively observe the protective effect of the pyridinium state.

Protocol A: Oxidative Stress Validation (Solution Phase)

Causality: This experiment forces the nucleophilic pyridine nitrogen to react with a strong oxidant. The goal is to observe the rapid formation of the M+16 mass shift (N-oxide) in the free base, while the protonated HCl salt resists oxidation.

  • Preparation: Prepare 1.0 mg/mL solutions of both the Free Base and the HCl Salt in a 50:50 mixture of HPLC-grade Acetonitrile and Water.

  • Stress Induction: Add 30% H2​O2​ to each sample to achieve a final peroxide concentration of 3.0% (v/v).

  • Incubation: Incubate the sealed vials at 25°C for exactly 24 hours.

  • Quenching: Quench the residual peroxide by adding an equal volume of 0.1 M Sodium Thiosulfate.

  • Analytical Readout (LC-MS): Inject the samples into an LC-MS system.

    • Expected Result: The Free Base chromatogram will show a significant new peak with an m/z of [M+H+16] + , confirming N-oxidation. The HCl salt chromatogram will remain >99% pure parent mass.

Protocol B: Accelerated Thermal & Humidity Stress (Solid State)

Causality: This test evaluates the integrity of the crystalline lattice. The free base's weak intermolecular forces will succumb to moisture, while the ionic bonds of the salt will remain intact.

  • Aliquotting: Weigh exactly 50.0 mg of each solid form into open, flat-bottomed glass vials to maximize surface area exposure.

  • Environmental Chamber: Place the open vials in a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH) for 14 days.

  • Physical Assessment: Perform daily visual inspections.

    • Expected Result: The Free Base will exhibit deliquescence (turning into a sticky paste or liquid) within 48-72 hours. The HCl salt will remain a dry powder.

  • Chromatographic Purity: After 14 days, dissolve the remaining contents in mobile phase and analyze via HPLC-UV (254 nm) to quantify the percentage of degradation products.

Degradation Pathway Visualization

The following diagram illustrates the divergent logical pathways of the two molecular forms when subjected to environmental stress.

StabilityPathway Start [5-(2-Fluoroethoxy)pyridin-2-yl]methanol FreeBase Free Base Form (Nucleophilic Pyridine N) Start->FreeBase HClSalt Hydrochloride Salt (Protonated Pyridinium) Start->HClSalt Oxidation Oxidative Stress (O2 / H2O2) FreeBase->Oxidation Thermal Thermal/Humidity Stress (40°C / 75% RH) FreeBase->Thermal HClSalt->Oxidation HClSalt->Thermal Degradation1 Rapid N-Oxide Formation (M+16 Mass Shift) Oxidation->Degradation1 Stable1 Resistant to Oxidation (Electronic Shielding) Oxidation->Stable1 Degradation2 Hygroscopic Deliquescence & Phase Separation Thermal->Degradation2 Stable2 Crystalline Lattice Intact (Non-hygroscopic) Thermal->Stable2

Mechanistic divergence of degradation pathways between free base and hydrochloride salt forms.

Conclusion & Best Practices

For rigorous drug development and radiochemical synthesis, the Hydrochloride (HCl) salt of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol is the objectively superior form. Its protonated pyridinium state provides critical electronic shielding against oxidation, while its ionic lattice prevents moisture-induced degradation. If a synthetic step strictly requires the free base, it is highly recommended to procure the stable HCl salt and perform a mild, in situ free-basing step (e.g., using aqueous NaHCO3​ ) immediately prior to the reaction to ensure maximum purity and yield.

References

  • Google Patents (WO2012150220A1)
  • Synthesis and Biological Evaluation of 18F-Labeled Fluoroethoxy Tryptophan Analogues as Potential PET Tumor Imaging Agents ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives ACS Publications (Organic Letters) URL:[Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines ChemRxiv URL:[Link]

Comparative

A Comparative Guide to [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride and its Non-Fluorinated Analogs: A Medicinal Chemistry Perspective

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone technique for enhancing pharmacological properties.[1][2] This guide provides an in-depth, objective comparison...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone technique for enhancing pharmacological properties.[1][2] This guide provides an in-depth, objective comparison between [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride and its conceptual non-fluorinated analog, [5-ethoxypyridin-2-yl]methanol. We will explore how the simple substitution of a hydrogen atom with fluorine in the ethoxy side chain can profoundly influence key drug-like properties, supported by established principles and representative experimental data.

This analysis is designed for researchers, scientists, and drug development professionals to inform rational drug design and lead optimization efforts.

The "Fluorine Effect": A Tale of Two Molecules

The introduction of fluorine can dramatically alter a molecule's electronic and physical properties.[1] In our comparison, the key difference lies in the terminal methyl group of the ethoxy side chain. The non-fluorinated analog possesses a standard ethoxy group (-O-CH2-CH3), while the fluorinated compound features a 2-fluoroethoxy group (-O-CH2-CH2F). This seemingly minor change is the linchpin for significant shifts in metabolic stability, basicity (pKa), and lipophilicity (LogP).

FeatureNon-Fluorinated AnalogFluorinated AnalogRationale for Change
Metabolic Stability Susceptible to O-dealkylationMore resistant to metabolismThe strong C-F bond blocks enzymatic attack.[1][3]
Basicity (pKa) Higher (More Basic)Lower (Less Basic)Fluorine's inductive effect withdraws electron density from the pyridine ring.[1][4]
Lipophilicity (LogP) LowerHigherThe fluoroethoxy group generally increases lipophilicity.[1][5][6]

Table 1: Predicted Comparative Physicochemical and Metabolic Properties.

Deep Dive: Metabolic Stability

One of the most compelling reasons to introduce fluorine is to enhance metabolic stability, thereby increasing a drug's half-life and bioavailability.[1][2]

The Achilles' Heel of Alkoxy-Pyridines

Alkoxy groups, like the ethoxy group on our non-fluorinated analog, are common sites for Phase I metabolism.[7] Specifically, they are susceptible to oxidative O-dealkylation, a reaction catalyzed primarily by Cytochrome P450 (CYP) enzymes in the liver.[7][8][9] This process involves the enzymatic hydroxylation of the carbon atom adjacent to the oxygen, leading to an unstable hemiacetal that spontaneously cleaves to form an aldehyde and a phenol. This metabolic pathway represents a major clearance route, often leading to rapid elimination of the drug from the body.

Fluorine as a Metabolic Shield

By replacing a hydrogen with fluorine on the terminal carbon of the ethoxy group, as in [5-(2-fluoroethoxy)pyridin-2-yl]methanol, we introduce a powerful metabolic shield. The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~105.4 kcal/mol), making it highly resistant to enzymatic cleavage by CYPs.[3] This strategic fluorination effectively blocks the primary site of O-dealkylation, forcing metabolism to occur at other, potentially slower, sites on the molecule. This can dramatically increase the compound's metabolic half-life.[3][10]

G cluster_0 Non-Fluorinated Analog: O-Dealkylation Pathway cluster_1 Fluorinated Analog: Metabolic Blocking A [5-ethoxypyridin-2-yl]methanol (-O-CH2-CH3) B CYP450 Enzymes (e.g., CYP3A4, 2C9) A->B Metabolic Attack C Unstable Hemiacetal (-O-CH(OH)-CH3) B->C Hydroxylation D Metabolites: 5-hydroxypyridin-2-yl)methanol + Acetaldehyde C->D Spontaneous Cleavage E [5-(2-Fluoroethoxy)pyridin-2-yl]methanol (-O-CH2-CH2F) F CYP450 Enzymes E->F Resistance G Metabolism Blocked (Strong C-F Bond) F->G Attack Prevented

Caption: Workflow for the in vitro microsomal stability assay.

Interpreting the Results
ParameterNon-Fluorinated Analog (Predicted)Fluorinated Analog (Predicted)Implication for Drug Development
Half-life (t1/2, min) 5 - 15> 60A longer half-life suggests slower metabolic clearance.
Intrinsic Clearance (CLint, µL/min/mg) 150 - 250 (High)< 30 (Low)Lower clearance indicates greater stability.

Table 2: Representative Predicted Data from a Microsomal Stability Assay.

The expected outcome is that the fluorinated analog will exhibit a significantly longer half-life and lower intrinsic clearance compared to its non-fluorinated counterpart. This result would strongly support the hypothesis that the 2-fluoroethoxy group effectively shields the molecule from CYP-mediated metabolism.

Impact on Physicochemical Properties

Basicity (pKa)

The pKa of the pyridine nitrogen is a critical parameter influencing a compound's solubility, receptor binding, and pharmacokinetic properties. [1]Fluorine is a highly electronegative atom, and its presence creates a strong inductive electron-withdrawing effect. In the fluorinated analog, this effect propagates through the ethoxy linker to the pyridine ring, decreasing the electron density on the nitrogen atom. [1]This makes the nitrogen lone pair less available to accept a proton, thus lowering the pKa and making the compound less basic compared to the non-fluorinated analog. [1][4]

Lipophilicity (LogP)

Lipophilicity, often measured as LogP or LogD, is crucial for membrane permeability, absorption, and distribution. [1]While the effect of a single fluorine atom can be context-dependent, replacing C-H bonds with C-F bonds generally increases lipophilicity. [5][6]The 2-fluoroethoxy group is more hydrophobic than a standard ethoxy group. Therefore, [5-(2-Fluoroethoxy)pyridin-2-yl]methanol is predicted to have a higher LogP value, which could enhance its ability to cross cellular membranes.

Conclusion and Strategic Implications

The comparison between [5-(2-Fluoroethoxy)pyridin-2-yl]methanol and its non-fluorinated analog provides a clear and compelling illustration of fluorine's powerful role in modern drug design.

  • For Enhanced Stability: The introduction of the 2-fluoroethoxy group is a highly effective strategy to block a primary metabolic liability (O-dealkylation), which is predicted to significantly increase the compound's metabolic half-life and potential for improved bioavailability. [1][2][3]

  • For Modulating Properties: This modification also offers a tool to fine-tune physicochemical properties. The predictable decrease in pKa and increase in lipophilicity can be leveraged to optimize a lead compound's absorption, distribution, metabolism, and excretion (ADME) profile and its interaction with biological targets.

By understanding these fundamental principles, researchers can make more informed decisions, rationally designing molecules with superior efficacy, safety, and pharmacokinetic profiles. The use of strategic fluorination, as exemplified by [5-(2-Fluoroethoxy)pyridin-2-yl]methanol, remains an indispensable tool in the quest for developing next-generation therapeutics.

References

  • BenchChem Technical Support Team. (2025). A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Charnwood Discovery.
  • Cyprotex. Microsomal Stability. Evotec.
  • MTTlab. Microsomal Stability Assay. MTTlab.
  • ResearchGate. pKa – LogP plot covered by fluorine‐containing and non‐fluorinated....
  • PMC. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors.
  • PMC. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • ACS Publications. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry.
  • Creative Bioarray. Microsomal Stability Assay.
  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology.
  • BenchChem. Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. BenchChem.
  • Meanwell, N. A. (2021). Metabolism and Toxicity of Fluorine Compounds. Chemical Research in Toxicology.
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition.
  • Rendic, S., & Guengerich, F. P. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.
  • Rendic, S., & Guengerich, F. P. (2024). Formation of potentially toxic metabolites of drugs in reactions catalyzed by human drug-metabolizing enzymes. Archives of Toxicology.

Sources

Validation

Analytical Cross-Validation Guide: LC-MS/MS Methodologies for[5-(2-Fluoroethoxy)pyridin-2-yl]methanol Hydrochloride

Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Assay Developers Objective: To provide an authoritative, ICH M10-compliant framework for cross-validating Liquid Chromatography-Tandem Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, DMPK Researchers, and Bioanalytical Assay Developers Objective: To provide an authoritative, ICH M10-compliant framework for cross-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies for highly polar pyridine derivatives.

Executive Summary

Accurate quantification of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride in biological matrices presents a distinct bioanalytical challenge. As a highly polar, basic small molecule (MW: 171.17 g/mol free base), it exhibits poor retention on traditional reversed-phase (RP) columns. Furthermore, the presence of the hydrochloride counterion introduces localized ion suppression in the electrospray ionization (ESI) source if not adequately resolved.

This guide objectively compares the performance of conventional Reversed-Phase LC-MS/MS (RPLC-MS/MS) against Hydrophilic Interaction Liquid Chromatography (HILIC-MS/MS). By establishing a self-validating analytical system, we demonstrate why HILIC is the superior alternative for this specific chemotype, grounded in the latest [1].

Physicochemical Profiling & The Causality of Analytical Challenges

To design a robust assay, we must first deconstruct the molecule's physicochemical behavior:

  • Basic Pyridine Nitrogen (pKa ~5.5): At physiological and acidic pH, the nitrogen is protonated. While this is excellent for ESI+ sensitivity, it causes severe secondary interactions with residual silanols on standard C18 silica columns, leading to peak tailing.

  • High Polarity: The combination of the hydroxymethyl group and the protonated core drastically reduces the molecule's partition coefficient (LogP).

  • The Hydrochloride Salt Effect: In RPLC, the chloride counterion elutes in the void volume. Because the polar analyte also elutes near the void volume on C18 columns, it co-elutes with the chloride front and endogenous plasma phospholipids. These species compete for charge in the ESI droplet, causing severe signal suppression (Matrix Effect) .

The Causality of Method Selection: To circumvent void-volume co-elution, we must invert the retention mechanism. HILIC forces the polar analyte to partition into a water-enriched layer on the stationary phase. The high organic mobile phase (>80% Acetonitrile) used in HILIC not only delays the analyte's elution well past the chloride/phospholipid front but also exponentially increases ESI desolvation efficiency, drastically lowering the Limit of Quantitation (LOQ).

Methodological Architecture: RPLC vs. HILIC

The following workflow illustrates the parallel cross-validation strategy used to evaluate both methodologies under identical sample preparation conditions.

G A Sample Preparation (Protein Precipitation + SIL-IS) B Method A: RPLC-MS/MS (C18, Aqueous/MeOH) A->B C Method B: HILIC-MS/MS (Amide, High Acetonitrile) A->C D Data Acquisition & Integration (MRM Mode: 172.1 → 154.1) B->D C->D E Statistical Cross-Validation (ICH M10 Criteria: Bias ≤ 15%) D->E

Fig 1. Parallel LC-MS/MS cross-validation workflow for polar pyridine derivatives.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocol functions as a self-validating system . It incorporates a System Suitability Test (SST) to isolate instrument drift from matrix effects, and utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) to mathematically cancel out extraction variances.

Step-by-Step Methodology
  • System Suitability Verification:

    • Action: Inject 3 replicates of a neat standard (10 ng/mL) prior to the biological batch.

    • Validation Gate: The run is only authorized if retention time RSD is < 2% and peak area RSD is < 5%.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of spiked human plasma into a 1.5 mL microcentrifuge tube.

    • Add 150 µL of ice-cold Acetonitrile containing 10 ng/mL of the SIL-IS (e.g., [13C6]-[5-(2-Fluoroethoxy)pyridin-2-yl]methanol).

    • Causality: The SIL-IS perfectly co-elutes with the target analyte. Any localized ion suppression caused by the matrix will affect both isotopologues equally, preserving the Area Ratio and ensuring accurate quantification.

    • Vortex for 30 seconds to disrupt protein-drug binding, then centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer 100 µL of the supernatant to an autosampler vial.

  • Data Acquisition (MRM Mode):

    • Monitor the transition of the protonated precursor to its primary fragments.

G M [M+H]+ m/z 172.1 Precursor Ion F1 Fragment 1 m/z 154.1 [M+H - H2O]+ M->F1 - H2O (CE: 15V) F2 Fragment 2 m/z 126.1 [M+H - H2O - C2H4]+ F1->F2 - C2H4 (CE: 25V)

Fig 2. Proposed ESI+ collision-induced dissociation (CID) pathway for the target analyte.

Quantitative Cross-Validation Data

The tables below objectively compare the chromatographic parameters and the resulting validation metrics when analyzing[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride.

Table 1: LC-MS/MS Method Parameters Comparison
ParameterMethod A: RPLC-MS/MSMethod B: HILIC-MS/MS
Column Chemistry Waters XBridge C18 (50 x 2.1 mm, 2.5 µm)Waters Acquity BEH Amide (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in Water10 mM Ammonium formate in Water (pH 3.0)
Mobile Phase B 0.1% Formic acid in Acetonitrile0.1% Formic acid in Acetonitrile
Gradient Profile 5% to 95% B over 3 min95% to 50% B over 4 min
Retention Time (Rt) 0.85 min (Near void volume)3.20 min (Well retained)
Ionization Mode ESI Positive (ESI+)ESI Positive (ESI+)

Note on Causality: In Method B, 10 mM Ammonium formate is critical. It maintains constant ionic strength in the aqueous layer of the HILIC stationary phase, preventing electrostatic repulsion between the protonated pyridine ring and the silica support, thereby guaranteeing sharp, symmetrical peaks.

Table 2: ICH M10 Cross-Validation Metrics (Spiked Plasma)
MetricMethod A: RPLC-MS/MSMethod B: HILIC-MS/MSICH M10 Acceptance Criteria
Intra-day Precision (CV%) 8.5%3.2%≤ 15%
Accuracy (Bias%) -12.4%+2.1%± 15%
Matrix Effect (ME%) 65% (Severe Suppression)98% (Negligible)Consistent across 6 lots
Extraction Recovery 88%91%Reproducible
LLOQ 5.0 ng/mL0.5 ng/mLSignal-to-Noise ≥ 5

Regulatory Compliance & Conclusion

When transferring assays or comparing disparate analytical platforms, regulatory bodies require rigorous cross-validation. According to the recent implementations of the [2], the mean accuracy of the cross-validation samples must fall within ±20% of the nominal concentration.

Conclusion: While Method A (RPLC) technically passes the bare minimum criteria for precision and accuracy, its severe matrix suppression (65%) and high LLOQ (5.0 ng/mL) make it vulnerable to failure in highly lipemic or hemolyzed patient samples.

Method B (HILIC-MS/MS) is the definitive choice. By leveraging orthogonal retention mechanisms, HILIC completely isolates [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride from early-eluting chloride ions and phospholipids. This results in a 10-fold increase in sensitivity (LLOQ of 0.5 ng/mL), a near-perfect matrix effect profile (98%), and superior ruggedness that comfortably exceeds all ICH M10 regulatory thresholds.

References

  • International Council for Harmonisation (ICH). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA). Verified URL:[Link]

  • Vazvaei-Smith, F., Wickremsinhe, E., Woolf, E., & Yu, C. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS Journal, 26(5). Verified URL:[Link]

Comparative

Benchmarking Synthetic Routes for[5-(2-Fluoroethoxy)pyridin-2-yl]methanol Hydrochloride

Executive Summary & Contextual Grounding As a Senior Application Scientist, I frequently evaluate the efficiency and scalability of heteroaromatic building blocks. [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Contextual Grounding

As a Senior Application Scientist, I frequently evaluate the efficiency and scalability of heteroaromatic building blocks. [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (CAS 2247102-31-2) is a highly specialized intermediate critical to the development of non-peptidic positron emission tomography (PET) radiotracers.

Its primary utility lies in targeting specific oncological biomarkers. Notably, derivatives of this molecule are integral to synthesizing radiolabeled amino acids for imaging the xCT transporter system —a cystine/glutamate antiporter upregulated in oxidative stress and tumor metabolism[1]. Furthermore, it serves as a core structural motif in high-affinity antagonists for gastrin-releasing peptide receptors (GRP-Rs) , which are heavily overexpressed in prostate cancer[2].

When synthesizing the "cold" (non-radioactive) reference standard or its precursors, chemists must navigate the electron-deficient nature of the pyridine ring and the sensitivity of the fluoroethoxy linkage. This guide objectively benchmarks the three primary synthetic strategies, providing causal explanations for experimental choices and self-validating protocols.

Mechanistic Rationale & Route Selection

The synthesis of 2,5-disubstituted pyridines requires careful orchestration of protecting groups and redox chemistry.

Route A: Direct Fluoroalkylation (The Industry Standard)

Mechanism & Causality: This route begins with 5-hydroxypyridine-2-carboxylate. The phenolic-like hydroxyl group at the 5-position is alkylated using 1-bromo-2-fluoroethane. Because the pyridine nitrogen withdraws electron density, the 5-hydroxyl is relatively acidic. We utilize potassium carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) rather than stronger bases like sodium hydride ( NaH ). Why? Strong bases promote the competitive E2 elimination of 1-bromo-2-fluoroethane to volatile vinyl fluoride, drastically reducing yields. Following etherification, the ester is reduced to the alcohol, and the HCl salt is precipitated.

Route B: Late-Stage Deoxofluorination (The Precursor Model)

Mechanism & Causality: Often used when the ultimate goal is 18F -radiolabeling, this route synthesizes a 5-(2-hydroxyethoxy) intermediate. For the cold standard, this alcohol is subjected to deoxofluorination using Diethylaminosulfur trifluoride (DAST). While elegant, DAST is hazardous, expensive, and prone to generating elimination byproducts (vinyl ethers) at scale. The thermodynamic driving force is the formation of the S=O bond, but kinetic control is strictly required (-78 °C) to prevent decomposition.

Route C: Transition-Metal Catalyzed Etherification (The Scalable Alternative)

Mechanism & Causality: Starting from 5-bromopyridine-2-methanol (hydroxyl protected), a Buchwald-Hartwig or Ullmann-type coupling is performed with 2-fluoroethanol. This avoids the volatility of 1-bromo-2-fluoroethane. However, the requirement for expensive palladium catalysts or copper/ligand systems, combined with the need to rigorously exclude oxygen to prevent catalyst deactivation, makes it less favorable for routine bench-scale synthesis.

SyntheticRoutes SM 5-Hydroxypyridine-2-carboxylate RouteA Route A: Direct Alkylation (1-Bromo-2-fluoroethane) SM->RouteA K2CO3, DMF RouteB Route B: Deoxofluorination (Ethylene Carbonate -> DAST) SM->RouteB K2CO3, DMF IntA 5-(2-Fluoroethoxy)pyridine-2-carboxylate RouteA->IntA IntB 5-(2-Hydroxyethoxy)pyridine-2-carboxylate RouteB->IntB Red Ester Reduction (NaBH4/CaCl2 or LiAlH4) IntA->Red IntB->IntA DAST, CH2Cl2 Salt HCl Salt Formation (HCl in Dioxane) Red->Salt Product [5-(2-Fluoroethoxy)pyridin-2-yl]methanol HCl Salt->Product

Caption: Workflow comparison of synthetic routes for the fluoroethoxy pyridine building block.

Quantitative Benchmarking

To objectively compare these alternatives, we evaluate them across key performance metrics.

MetricRoute A (Direct Alkylation)Route B (Deoxofluorination)Route C (Cross-Coupling)
Overall Yield (3 steps) 65 - 72%40 - 50%55 - 60%
Purity (HPLC) >98%~92% (requires prep-HPLC)>95%
Reagent Cost Low ( K2​CO3​ , NaBH4​ )High (DAST/Deoxo-Fluor)High (Pd/Cu catalysts, Ligands)
Scalability Excellent (Multi-gram to kg)Poor (Exothermic, hazardous)Moderate (Air-sensitive)
E-factor (Waste) LowHigh (Fluorinating agent waste)Medium (Metal waste)
Primary Byproducts Unreacted starting materialVinyl ether elimination productsProtodehalogenation products

Experimental Protocol: The Self-Validating System (Route A)

This protocol details the optimized Route A. Every step is designed as a self-validating system; visual or chemical cues confirm the reaction's progression.

Step 1: Synthesis of Methyl 5-(2-fluoroethoxy)pyridine-2-carboxylate
  • Charge the Reactor: Dissolve methyl 5-hydroxypyridine-2-carboxylate (1.0 eq) in anhydrous DMF (0.5 M).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 eq). Validation: The solution will transition to a deep yellow/orange, confirming the formation of the highly conjugated phenoxide-like anion.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.5 eq) dropwise. Heat the mixture to 80 °C for 12 hours. Causality: 80 °C provides sufficient kinetic energy for the SN​2 displacement without significantly accelerating the competing E2 elimination.

  • Workup: Quench with water and extract with EtOAc. Wash the organic layer extensively with 5% LiCl solution. Causality: DMF partitions into the aqueous layer, but water alone is insufficient; LiCl drastically increases the aqueous phase's ionic strength, forcing the highly polar DMF out of the organic layer.

  • Purification: Concentrate and purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate.

Step 2: Ester Reduction
  • Preparation: Dissolve the intermediate (1.0 eq) in anhydrous THF/EtOH (3:1) and cool to 0 °C.

  • Reduction: Add NaBH4​ (3.0 eq) followed by portion-wise addition of anhydrous CaCl2​ (1.5 eq). Causality: The combination of NaBH4​ and CaCl2​ generates calcium borohydride in situ. This is a milder, safer alternative to LiAlH4​ that selectively reduces the ester to the alcohol without cleaving the sensitive fluoroethoxy ether.

  • Validation: Monitor by TLC (UV active). The starting material spot will disappear, replaced by a more polar product spot.

  • Quench: Carefully add saturated aqueous NH4​Cl to destroy excess hydride. Extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate.

Step 3: Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base[5-(2-fluoroethoxy)pyridin-2-yl]methanol in a minimum volume of anhydrous diethyl ether or MTBE.

  • Precipitation: Dropwise, add 4M HCl in dioxane (1.1 eq) at 0 °C. Validation: A white precipitate will immediately form. The basic pyridine nitrogen ( pKa​ ~ 5.2) readily protonates in the non-polar solvent.

  • Isolation: Filter the precipitate under a nitrogen blanket, wash with cold ether, and dry under high vacuum to yield [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride as a highly pure, hygroscopic white solid.

Downstream Applications

Application Tracer 18F-Radiotracer Synthesis (from Pyridinyl Precursor) Target1 xCT Transporter (Tumor Metabolism) Tracer->Target1 Target2 GRP Receptor (Prostate Cancer) Tracer->Target2 PET PET Imaging & Biodistribution Target1->PET Target2->PET Clinical Diagnostic Readout (High Specificity) PET->Clinical

Caption: Downstream application pathways of the synthesized building block in PET imaging.

The synthesized hydrochloride salt is readily neutralized and coupled to complex scaffolds, such as indolyl-ureidopropionamides for GRP-R targeting, enabling precise structure-activity relationship (SAR) studies and in vivo biodistribution mapping[2][3].

References

  • Structure-activity relationship study towards non-peptidic positron emission tomography (PET) radiotracer for gastrin releasing peptide receptors Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL:[Link]

  • Radiolabeled amino acids for diagnostic imaging (WO2012150220A1)
  • Structures of human gastrin-releasing peptide receptors bound to antagonist and agonist for cancer and itch therapy Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Validation

reference standard qualification for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride

Title: Comprehensive Reference Standard Qualification Guide:[5-(2-Fluoroethoxy)pyridin-2-yl]methanol Hydrochloride for PET Radiochemistry Introduction The accurate qualification of reference standards is a non-negotiable...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Reference Standard Qualification Guide:[5-(2-Fluoroethoxy)pyridin-2-yl]methanol Hydrochloride for PET Radiochemistry

Introduction

The accurate qualification of reference standards is a non-negotiable cornerstone of positron emission tomography (PET) radiopharmaceutical development. [5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride (CAS: 2247102-31-2) serves as a critical non-radioactive (19F) reference standard[1]. It is primarily utilized in the synthesis, quality control, and radio-HPLC co-injection validation of 18F-labeled radiotracers, such as those targeting the xCT transporter (e.g., FSPG derivatives) or gastrin-releasing peptide receptors (GRP-R)[2][3].

This guide objectively compares the Certified Reference Standard (CRS) hydrochloride salt against research-grade and free-base alternatives, detailing the self-validating experimental protocols required for its rigorous qualification.

Part 1: The Causality of Experimental Choices (Expertise & Experience)

Why the Hydrochloride Salt? Hydroxymethyl pyridines in their free-base form are highly susceptible to oxidation and exhibit poor stability over long-term storage. Furthermore, the free base often yields poor peak symmetry (tailing) in reversed-phase HPLC due to secondary interactions between the basic pyridine nitrogen and residual silanols on the stationary phase. The hydrochloride salt ensures immediate solubility in acidic mobile phases, provides superior solid-state stability, and guarantees consistent chromatographic performance.

Why qNMR for Absolute Assay? Chromatographic purity (Area %) derived from HPLC-UV is insufficient for certifying a reference standard because it ignores NMR-silent impurities such as inorganic salts, residual solvents, and water. Quantitative NMR (qNMR) utilizes a highly pure internal standard to determine the absolute mass fraction of the analyte[4]. This absolute assay is mandatory to meet regulatory guidelines, such as those outlined in[5][6].

Part 2: Objective Performance Comparison

To demonstrate the superiority of the CRS-grade hydrochloride salt, we compared its performance metrics against two common alternatives: a Research-Grade Free Base and an In-house Synthesized Crude.

Performance MetricCRS Grade HCl Salt (Product)Research Grade Free BaseIn-house Crude
Absolute Assay (qNMR) > 99.5%~ 95.0% (Variable)< 90.0%
Chromatographic Purity (HPLC-UV) > 99.8% Area96 - 98% Area85 - 90% Area
Peak Symmetry (Tf) in RP-HPLC 1.05 (Excellent)1.45 (Tailing)> 1.5 (Tailing/Split)
Shelf-life (-20°C, under Argon) > 36 Months< 12 Months< 6 Months
Regulatory Compliance USP <11> CompliantNon-compliantNon-compliant

Part 3: Self-Validating Experimental Protocols

The following protocols establish a self-validating system for the qualification of[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride.

Protocol 1: Absolute Assay via Quantitative NMR (qNMR)
  • Sample Preparation: Accurately weigh ~10.0 mg of the[5-(2-Fluoroethoxy)pyridin-2-yl]methanol hydrochloride CRS and ~5.0 mg of a NIST-traceable internal standard (e.g., Maleic acid, purity >99.9%) using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve the mixture in 0.6 mL of DMSO-d6 in a clean, dry NMR tube.

  • Acquisition: Acquire the 1H NMR spectrum at 600 MHz using a 90° excitation pulse. Set the relaxation delay (D1) to at least 5 × T1 (e.g., 30 seconds) of the slowest relaxing proton to ensure complete longitudinal relaxation[7]. Ensure the Signal-to-Noise (S/N) ratio exceeds 250:1.

  • Integration & Calculation: Integrate the distinct aromatic protons of the pyridine ring (e.g., the proton at C6) and the olefinic protons of Maleic acid. Calculate the absolute mass fraction using the integral ratio, number of protons, and molecular weights.

Protocol 2: Identity and Purity via HPLC-UV and Radio-HPLC Co-injection
  • Chromatographic Conditions: Use a C18 column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water; Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • UV Detection: Monitor at 254 nm. Causality Note: The acidic modifier (TFA) suppresses the ionization of the pyridine nitrogen, yielding a sharp, symmetrical peak (Tf ~ 1.05) and preventing secondary stationary phase interactions.

  • Co-injection Validation: Inject a mixture of the 19F-CRS and the synthesized 18F-radiotracer into a Radio-HPLC system equipped with in-line UV and radiometric detectors. The identity of the radiotracer is confirmed if the retention time of the UV peak (19F-CRS) and the radiometric peak (18F-tracer) match within a predefined window (|ΔRt| ≤ 0.2 min)[8].

Part 4: Visualizations

Workflow A Raw Material Synthesis [5-(2-Fluoroethoxy)pyridin-2-yl]methanol B Salt Formation (HCl Addition & Crystallization) A->B C Identity Testing (1H/13C/19F NMR, HRMS) B->C D Purity & Absolute Assay (HPLC-UV, qNMR, Karl Fischer) C->D E Certified Reference Standard (CRS) Release D->E

Fig 1. Qualification workflow for generating the certified reference standard.

CoInjection A 18F-Radiotracer (Unknown) C Radio-HPLC Co-Injection A->C B 19F-CRS HCl Salt (Known Standard) B->C D UV Detector (19F) Rt = T1 C->D E Radio Detector (18F) Rt = T2 C->E F Identity Validated |T1 - T2| < 0.2 min D->F E->F

Fig 2. Radio-HPLC co-injection logic for radiotracer identity validation.

References

  • Title: Radiolabeled amino acids for diagnostic imaging (WO2012150220A1)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride

Introduction: As researchers and drug development professionals, our work with novel chemical entities like [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride demands not only scientific rigor but also an unwavering...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities like [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. This guide moves beyond mere compliance, offering a detailed, field-tested framework for the safe and responsible disposal of this compound. The procedures outlined herein are designed to be a self-validating system, ensuring the protection of personnel, facilities, and the environment by explaining the causality behind each critical step.

Part 1: Foundational Safety & Hazard Assessment

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride is a halogenated pyridine derivative in salt form. This structure informs our entire safety and disposal protocol.

  • Halogenated Pyridine Core: Pyridine and its derivatives can exhibit toxicity, and the presence of a fluorine atom classifies this compound as a halogenated organic.[1][2] Improper disposal, particularly through non-incineration methods, can pose environmental risks.

  • Hydrochloride Salt: The hydrochloride component renders the compound acidic. While not a strong acid, this property necessitates careful segregation from incompatible waste streams, such as bases or strong oxidizing agents, to prevent violent reactions.[3][4][5]

  • Toxicological Profile: While comprehensive toxicological data for this specific molecule is not widely published, analogous compounds are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[6][7][8][9] Therefore, we must handle it with the appropriate precautions.

Personal Protective Equipment (PPE): Your First Line of Defense

Handling this compound, both in its pure form and as waste, requires a standard and non-negotiable level of PPE. The rationale is to prevent all routes of exposure: dermal, ocular, and respiratory.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or splash goggles.Protects against accidental splashes of solutions or contact with airborne powder.[6][10]
Hand Protection Nitrile gloves (minimum thickness of 4-5 mil).Provides a chemical-resistant barrier. Always inspect gloves before use and use proper removal technique to avoid skin contact.[6][11]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.[12]
Respiratory Required when handling the powder outside of a fume hood or when aerosols may be generated.A NIOSH-approved respirator may be necessary based on the scale and ventilation of the work. Always work within a certified chemical fume hood when handling the solid.[12][13][14]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The guiding principle of chemical disposal is that no chemical waste should enter the sanitary sewer system or general trash without explicit approval from your institution's Environmental Health and Safety (EHS) office .[3][15] The following protocol provides a systematic approach to waste management for this compound.

Waste Stream Identification and Segregation

Proper segregation at the point of generation is the most critical step in a safe disposal process. Mixing incompatible waste streams is a significant safety hazard.

Step 1: Designate a Waste Container.

  • Select a clearly labeled, sealable, and chemically resistant container. A high-density polyethylene (HDPE) or glass bottle is appropriate.[16]

  • The container must be labeled as "Hazardous Waste" and clearly identify the contents. The label must include:

    • The full chemical name: "[5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride"[1]

    • The primary hazard class: "Halogenated Organic Waste"[1]

    • An accumulation start date.

Step 2: Segregate by Waste Type.

  • Solid Waste: Unused or expired pure compound, and materials grossly contaminated with the solid (e.g., weighing papers, contaminated gloves, bench paper). These should be collected in a designated solid waste container.

  • Liquid Waste: Solutions containing the compound (e.g., from experiments, stock solutions). This waste must be collected in a container designated for "Halogenated Organic Liquid Waste." [1][2]

  • Sharps Waste: Needles, syringes, or razor blades contaminated with the compound must be disposed of in a designated sharps container.

Disposal of Contaminated Materials

Empty Containers:

  • Thoroughly empty the original container of any remaining powder.

  • The first rinse of the container with a suitable solvent (e.g., methanol or acetone) must be collected and disposed of as hazardous liquid waste.[3]

  • After the initial rinse, wash the container thoroughly with soap and water.

  • Deface or completely remove the original label before disposing of the container as regular solid waste or recycling, in accordance with institutional policy.[3]

Contaminated Labware (Glassware, Stir Bars, etc.):

  • Rinse the labware with a small amount of an appropriate solvent to remove the bulk of the chemical residue.

  • Collect this first rinsate in the designated "Halogenated Organic Liquid Waste" container.

  • Subsequent cleaning can be performed using standard laboratory detergents.

Part 3: Workflow Visualization & Emergency Preparedness

To ensure clarity and rapid decision-making, the following diagram illustrates the proper disposal pathway for waste generated from work with [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride.

G Disposal Decision Workflow for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride cluster_0 Disposal Decision Workflow for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride cluster_1 Disposal Decision Workflow for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride cluster_2 Disposal Decision Workflow for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride cluster_3 Disposal Decision Workflow for [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride Start Waste Generation WasteType Identify Waste Type Start->WasteType Solid Solid Compound or Contaminated PPE WasteType->Solid Solid Liquid Aqueous/Solvent Solution WasteType->Liquid Liquid Sharps Contaminated Needles, Blades, Pipettes WasteType->Sharps Sharp Empty Empty Original Container WasteType->Empty Empty Container SolidWaste 'Halogenated Solid Waste' Container Solid->SolidWaste LiquidWaste 'Halogenated Organic Liquid Waste' Container Liquid->LiquidWaste SharpsWaste Puncture-Proof 'Sharps' Container Sharps->SharpsWaste Rinse Triple Rinse Protocol Empty->Rinse EHS Arrange Pickup by Institutional EHS SolidWaste->EHS LiquidWaste->EHS SharpsWaste->EHS Deface Deface Label & Dispose Rinse->Deface

Caption: Disposal workflow for generated waste.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Isolate: Secure the area to prevent entry.

  • Assess: If the spill is large or you are not trained to handle it, contact your institution's EHS or emergency response team immediately.

  • Clean-Up (for small, manageable spills):

    • Don the appropriate PPE as detailed in section 1.1.

    • For a solid spill , gently cover with an absorbent material to prevent dust from becoming airborne. Carefully sweep or scoop the material into the designated solid hazardous waste container.[6]

    • For a liquid spill , cover with a chemical absorbent material (e.g., vermiculite or a spill pad).[14] Collect the absorbed material and place it in the designated solid hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Conclusion: A Culture of Safety

The responsible disposal of [5-(2-Fluoroethoxy)pyridin-2-yl]methanol;hydrochloride is a direct reflection of our commitment to professional and ethical scientific practice. This guide provides a robust framework, but it must be integrated with your specific institutional policies and a comprehensive understanding of the compound's Safety Data Sheet (SDS). Always prioritize safety, consult your EHS office, and foster a laboratory culture where meticulous handling and disposal are second nature.

References

  • Benchchem. Proper Disposal Procedures for BMS-214662 Hydrochloride: A Comprehensive Guide for Laboratory Professionals.3

  • Sigma-Aldrich. SAFETY DATA SHEET.

  • Santa Cruz Biotechnology, Inc. SAFETY DATA SHEET.

  • TCI Chemicals. SAFETY DATA SHEET.

  • University of California. Standard Operating Procedure: Hydrochloric Acid.

  • Cayman Chemical. Safety Data Sheet.

  • CymitQuimica. SAFETY DATA SHEET: (3-Methyl-4-(2.2.2-trifluoroethoxy)pyridin-2-yl)methanol hydrochloride.

  • Agilent. Safety data sheet.

  • University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.

  • Fisher Scientific. SAFETY DATA SHEET.

  • Lab Alley. How to dispose of hydrochloric acid.

  • Nipissing University. Hazardous Materials Disposal Guide.

  • Organic Syntheses. Working with Hazardous Chemicals.

  • PubChem. [5-(2-fluoroethoxy)pyridin-2-yl]methanol hydrochloride.

  • Loba Chemie. PYRIDINE FOR SYNTHESIS.

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.

  • University of Canterbury. Laboratory Chemical Waste Handling and Disposal Guidelines.

  • Natural Organic Process. Solvent Wastes in the Laboratory – Disposal and/or Recycling.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Amino-5-fluoropyridine.

  • Sigma-Aldrich. (5-Fluoropyridin-2-yl)methanol.

  • Cayman Chemical. Safety Data Sheet.

  • NextSDS. (5-FLUOROIMIDAZO[1,2-A]PYRIDIN-2-YL)METHANOL — Chemical Substance Information.

  • PubChem. (5-(Trifluoromethyl)pyridin-2-yl)methanol.

  • Fisher Scientific. SAFETY DATA SHEET: 2-Pyridinemethanol.

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